molecular formula C6H3ClN2S B2706518 3-Chloroisothiazolo[5,4-b]pyridine CAS No. 913264-70-7

3-Chloroisothiazolo[5,4-b]pyridine

Cat. No.: B2706518
CAS No.: 913264-70-7
M. Wt: 170.61
InChI Key: HVROIJLELVYGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisothiazolo[5,4-b]pyridine (CAS 913264-70-7) is a high-purity, solid chemical building block offered with a guaranteed purity of 95% . It has a molecular formula of C 6 H 3 ClN 2 S and a molecular weight of 170.62 g/mol . This compound belongs to the class of fused bicyclic heteroaromatics, which are of significant interest in medicinal and materials chemistry. The chlorinated isothiazolopyridine core serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions, enabling the exploration of novel chemical space for research purposes . The isothiazolo[5,4-b]pyridine scaffold is recognized in scientific research as a privileged structure for developing kinase inhibitors . Its derivatives have been investigated as inhibitors for various biological targets, including Death-Associated Protein Kinase 2 (DRAK2) and phosphoinositide 3-kinase (PI3K) . The presence of the chlorine atom at the 3-position allows for further functionalization, making it a key precursor for generating a diverse library of molecules for structure-activity relationship (SAR) studies and high-throughput screening campaigns . Attention: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-[1,2]thiazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVROIJLELVYGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913264-70-7
Record name 3-chloro-[1,2]thiazolo[5,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of a primary synthesis pathway for 3-Chloroisothiazolo[5,4-b]pyridine, a significant heterocyclic scaffold in medicinal chemistry. The document outlines a robust and efficient synthetic route starting from the readily available precursor, 2-amino-3-cyanopyridine. Key sections include a comprehensive discussion of the chlorinative cyclization strategy, detailed experimental protocols, a quantitative data summary, and essential safety information for handling the requisite reagents. The logical workflow is visualized using a DOT language diagram to ensure clarity for researchers in the field of organic synthesis and drug development.

Introduction

The isothiazolo[5,4-b]pyridine ring system is a valuable heterocyclic motif that serves as a core structural component in a variety of biologically active molecules. As an isostere of purine, this scaffold is of significant interest in the development of kinase inhibitors and other therapeutic agents. The introduction of a chlorine atom at the 3-position provides a versatile chemical handle for further functionalization through nucleophilic substitution or cross-coupling reactions, making this compound a key building block for creating diverse chemical libraries for drug discovery. This guide details a primary and effective pathway for its synthesis.

Core Synthesis Pathway

The most direct and efficient synthesis of this compound proceeds via a two-stage process: the formation of a suitable pyridine precursor followed by a chlorinative cyclization to construct the fused isothiazole ring.

Stage 1: Precursor Synthesis - 2-Amino-3-cyanopyridine

The starting material, 2-amino-3-cyanopyridine (also known as 2-amino-3-pyridinecarbonitrile), is a stable and commercially available compound[1]. For researchers interested in producing substituted analogues, this class of compounds is readily synthesized via a one-pot multicomponent reaction. This typically involves the condensation of a ketone, an aldehyde, malononitrile, and ammonium acetate, often under microwave irradiation or catalyzed by various agents to achieve high yields[2][3][4]. The accessibility of this precursor is a key advantage of the overall synthetic strategy.

Stage 2: Chlorinative Cyclization

The core of the synthesis lies in the construction of the isothiazole ring. This is achieved through a direct chlorinative cyclization of 2-amino-3-cyanopyridine. In this reaction, the amino and cyano groups of the precursor react with a sulfur chloride reagent, such as sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂), in a suitable solvent. The reaction proceeds through the formation of a sulfur-nitrogen bond followed by an intramolecular cyclization and subsequent aromatization to yield the stable this compound product. This method is a well-established approach for the synthesis of 3-chloroisothiazole systems from β-enaminonitrile precursors.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the primary synthesis pathway.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
2-Amino-3-cyanopyridine C₆H₅N₃119.12Starting Material
Sulfur Monochloride S₂Cl₂135.03Reagent
This compound C₆H₃ClN₂S170.62Final Product

Experimental Protocols

The following is a detailed protocol for the chlorinative cyclization of 2-amino-3-cyanopyridine.

Synthesis of this compound (2)

  • Materials:

    • 2-Amino-3-cyanopyridine (1) (1.19 g, 10.0 mmol)

    • Sulfur monochloride (S₂Cl₂) (2.70 g, 20.0 mmol, 2.0 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

    • Ice-water bath

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-cyanopyridine (1) (1.19 g, 10.0 mmol).

    • Add anhydrous DMF (20 mL) to the flask and stir the mixture until the starting material is fully dissolved.

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly add sulfur monochloride (2.70 g, 20.0 mmol) dropwise to the stirred solution over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.

    • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound (2) as a solid.

Mandatory Visualization

The overall synthesis pathway is depicted in the following diagram.

Synthesis_Pathway Start 2-Amino-3-cyanopyridine (1) Reagent S₂Cl₂, DMF 0 °C to RT Start->Reagent Product This compound (2) Reagent->Product

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisothiazolo[5,4-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif, a fusion of isothiazole and pyridine rings, is found in various biologically active molecules. Understanding the physicochemical properties of this core structure is paramount for predicting its behavior in biological systems, guiding analog synthesis, and formulating potential drug candidates. This technical guide provides a summary of the available physicochemical data for this compound, outlines detailed experimental protocols for their determination, and explores a relevant biological pathway where such compounds may exert their effects.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃ClN₂S-
Molecular Weight 170.62 g/mol [1]
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Solubility Data not available-
LogP (Computed) ~2.6 (for isomer)[2]

Note: The computed LogP value is for the isomeric compound 2-Chloro-[1][2]thiazolo[5,4-b]pyridine and should be considered as an estimate.

Experimental Protocols

The following sections describe detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Solubility is a crucial parameter that influences a compound's absorption and distribution in biological systems. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.

Methodology (Shake-Flask Method):

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

Spectroscopic Characterization (Nuclear Magnetic Resonance - NMR)

NMR spectroscopy is an essential technique for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern), and the number of protons of each type (integration).

    • ¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The coupling constants (J) in the ¹H NMR spectrum are reported in Hertz (Hz). The spectral data are analyzed to confirm the expected structure of this compound.

Biological Relevance and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, related thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. Therefore, it is plausible that this compound could also interact with components of this pathway.

PI3K Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K signaling pathway, a potential area of investigation for this compound and its analogs.

PI3K_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified PI3K signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is limited, the provided protocols offer a clear path for researchers to determine these crucial parameters. The exploration of the PI3K signaling pathway highlights a potential avenue for biological investigation of this compound class. Further experimental work is necessary to fully characterize this compound and unlock its potential in drug discovery and development.

References

3-Chloroisothiazolo[5,4-b]pyridine CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Chloroisothiazolo[5,4-b]pyridine

Introduction

The isothiazolo[5,4-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry and drug development. Fused heterocyclic systems, particularly those containing pyridine, are foundational to many commercially available drugs due to their diverse biological activities.[1] The structural similarity of scaffolds like thiazolo[5,4-b]pyridine to biologically important molecules has led to their classification as "privileged structures" in medicinal chemistry.[2] Derivatives of this core have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[2][3][4] This guide focuses on a specific derivative, this compound, providing essential data, synthetic protocols, and an overview of the therapeutic potential of this class of compounds for researchers and drug development professionals.

Compound Profile: this compound

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of more complex molecules for biological screening. Its core structure consists of a pyridine ring fused with an isothiazole ring, with a chlorine atom at the 3-position of the isothiazole moiety.

PropertyDataSource
CAS Number 913264-70-7[5]
Molecular Formula C₆H₃ClN₂S[5]
Molecular Weight 170.62 g/mol [5]
SMILES Code ClC1=NSC2=NC=CC=C21[5]
MDL Number MFCD18254718[5]

Chemical Structure:

Synthesis and Chemical Reactivity

The synthesis of the isothiazolo[5,4-b]pyridine core can be achieved through various strategies, often involving the cyclization of appropriately substituted pyridine precursors.[6] For halogenated derivatives, a common approach involves the oxidative cyclization of a substituted picolinonitrile.[7] For instance, a related compound, 3-bromo-5-chloro-isothiazolo[4,5-b]pyridine, is synthesized from a 6-chloro-3-((4-methoxybenzyl)thio)picolinonitrile intermediate by reacting it with bromine in ethyl acetate.[7] This highlights a general strategy where a substituted pyridine bearing a cyano group and a protected thiol group can be induced to cyclize and form the isothiazole ring.

The chlorine atom at the 3-position is a reactive site suitable for nucleophilic substitution, allowing for the introduction of various functional groups to build a library of derivatives for structure-activity relationship (SAR) studies.[7]

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, the broader class of isothiazolopyridines and the isomeric thiazolopyridines have demonstrated significant potential in drug discovery.

Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of various protein kinases, which are critical targets in oncology.

  • c-KIT Inhibition: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as inhibitors of the c-KIT receptor tyrosine kinase.[3] Mutations leading to the constitutive activation of c-KIT are a key driver in gastrointestinal stromal tumors (GIST).[3] SAR studies have led to compounds capable of inhibiting imatinib-resistant c-KIT mutants.[3]

  • PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Novel thiazolo[5,4-b]pyridine analogues have been synthesized and shown to be potent PI3K inhibitors, with some compounds exhibiting nanomolar IC₅₀ values against PI3Kα, PI3Kγ, and PI3Kδ isoforms.[2]

Table of Kinase Inhibitory Activity for Related Thiazolo[5,4-b]pyridine Derivatives

Compound ClassTarget KinaseIC₅₀ ValueReference
Thiazolo[5,4-b]pyridine Derivative 6h c-KIT9.87 µM[3]
Thiazolo[5,4-b]pyridine Derivative 19a PI3Kα3.6 nM[2]
Thiazolo[5,4-b]pyridine Derivative 19b PI3Kα4.6 nM[2]
Thiazolo[5,4-b]pyridine Derivative 19c PI3Kα8.0 nM[2]
Antimicrobial and Anti-inflammatory Activity

The thiazolo[4,5-b]pyridine core, a close isomer, has also been explored for other therapeutic applications.

  • Antimicrobial Agents: A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated moderate to potent antimicrobial activity against pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli.[1]

  • Anti-inflammatory Agents: Novel derivatives of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one have shown strong anti-inflammatory action in animal models, with activity in some cases exceeding that of the standard drug Ibuprofen.[4]

Experimental Protocols

General Synthetic Protocol for Isothiazolo[5,4-b]pyridine Core

This protocol is a generalized procedure based on methods for synthesizing related halogenated isothiazolopyridines.[7]

  • Preparation of Thioether Precursor: A solution of a di-halogenated picolinonitrile (e.g., 3,5-dichloropyridine-2-carbonitrile) is treated with a protected thiol, such as p-methoxybenzylthiol, in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMA at a controlled temperature (e.g., 0 °C) to achieve regioselective substitution.

  • Oxidative Cyclization: The resulting thioether precursor is dissolved in an appropriate solvent (e.g., ethyl acetate) and cooled to 0 °C.

  • A halogenating agent (e.g., bromine, 1.8 equivalents) is added dropwise to the cooled solution.

  • The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion, monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The crude product is purified by column chromatography to yield the 3-halo-isothiazolo[5,4-b]pyridine derivative.

Protocol: Radiometric Biochemical Kinase Assay (c-KIT)

This protocol is based on the methodology used for evaluating thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[3]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and ATP.

  • Enzyme and Substrate: Add the recombinant c-KIT enzyme and a suitable substrate (e.g., a biotinylated peptide) to the reaction wells.

  • Compound Addition: Add the test compound (e.g., a derivative of this compound) at various concentrations.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 120 minutes).

  • Termination: Stop the reaction by adding a high concentration of EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The PI3K signaling pathway is a critical target for the thiazolo[5,4-b]pyridine class of molecules.[2] The diagram below illustrates a simplified version of this cascade.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K signaling pathway targeted by thiazolopyridine inhibitors.

Experimental Workflow

The following diagram outlines a typical workflow in a drug discovery program for developing kinase inhibitors from the isothiazolo[5,4-b]pyridine scaffold.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Precursor (e.g., Dihalopyridine) Synth Synthesis of 3-Chloroisothiazolo [5,4-b]pyridine Start->Synth Library Derivative Library Synthesis (SAR) Synth->Library Biochem Biochemical Assay (e.g., Kinase Assay) Library->Biochem Cell Cell-based Assays (Proliferation) Biochem->Cell Docking Molecular Docking & Modeling Cell->Docking Docking->Library  Design Feedback ADME ADME/Tox Profiling Docking->ADME Lead Lead Candidate ADME->Lead

Caption: Drug discovery workflow for isothiazolopyridine-based inhibitors.

Conclusion

This compound represents a valuable chemical entity for medicinal chemistry. While detailed biological studies on this specific compound are limited, the extensive research on the broader isothiazolopyridine and thiazolopyridine families demonstrates their significant potential as scaffolds for potent and selective inhibitors of key cellular targets, particularly protein kinases like c-KIT and PI3K. The reactive chlorine atom provides a handle for further chemical modification, enabling the exploration of structure-activity relationships crucial for the development of novel therapeutic agents. This compound and its derivatives warrant further investigation in the pursuit of new treatments for cancer and other diseases.

References

Biological Activity of 3-Chloroisothiazolo[5,4-b]pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the biological activity of 3-Chloroisothiazolo[5,4-b]pyridine derivatives. The following guide presents a detailed overview of the biological activities of structurally related isothiazolopyridine and thiazolopyridine analogues to provide a relevant contextual framework for researchers, scientists, and drug development professionals. The presented data, protocols, and pathways pertain to these related but distinct molecular scaffolds.

Anticancer Activity of Isothiazolopyridine Analogues

While specific data for this compound is unavailable, studies on other isothiazolopyridine derivatives have revealed a broad spectrum of anticancer action. Two small series of isothiazolo[5,4-b]pyridine derivatives, characterized by a tertiary amine base center bridged by a methylene or a 2-hydroxypropylene chain, have been evaluated for their in vitro anticancer activity. The preliminary results indicated that these compounds, particularly those with a 2-hydroxypropylene spacer, demonstrated significant anticancer effects at a GI50 (50% growth inhibition) concentration of approximately 20 mM/L[1].

Kinase Inhibitory Activity of Thiazolopyridine Analogues

Thiazolo[5,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.

c-KIT Inhibitors

A series of novel thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST). Structure-activity relationship (SAR) studies led to the identification of derivative 6r as a potent c-KIT inhibitor, capable of overcoming imatinib resistance. Notably, 6r demonstrated significant inhibitory activity against the c-KIT V560G/D816V double mutant[2].

Table 1: c-KIT Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives [2]

Compoundc-KIT (WT) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)GIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
6h 9.87ND>10>10
6r ND4.770.021.15
Imatinib ND>100.02>10

ND: Not Determined

Phosphoinositide 3-Kinase (PI3K) Inhibitors

Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been identified as potent PI3K inhibitors. Compound 19a exhibited strong inhibitory activity against PI3Kα with an IC50 of 3.6 nM. The sulfonamide functionality and the pyridyl group attached to the thiazolo[5,4-b]pyridine core were found to be crucial for potent enzymatic inhibition[3][4].

Table 2: PI3Kα Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Analogues [3]

CompoundPI3Kα IC50 (nM)
19a (2,4-difluorophenyl sulfonamide)3.6
19b (2-chloro-4-florophenyl sulfonamide)4.6
19c (5-chlorothiophene-2-sulfonamide)8.0

Experimental Protocols

In Vitro Kinase Assay (c-KIT)

The biochemical kinase assays for c-KIT were performed using a bioluminescent-based ADP-Glo assay kit. The compounds were tested in a 10-dose IC50 mode with 3-fold serial dilutions, with an ATP concentration of 10 µM. The kinase activity was measured following the manufacturer's instructions, and IC50 values were calculated using GraphPad Prism software[2].

Cell Proliferation Assay (Anticancer Activity)

The antiproliferative activities of the synthesized compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human tumor cell lines were seeded in 96-well plates and incubated with the test compounds at various concentrations for a specified period. The MTT reagent was then added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured using a microplate reader to determine cell viability and calculate the GI50 values[5].

PI3K Enzymatic Assay

The inhibitory activity against PI3K isoforms was determined using commercially available enzymatic assays. The assays typically involve the incubation of the kinase, the substrate (e.g., PIP2), ATP, and the test compound. The product of the kinase reaction (e.g., PIP3) is then detected, often through a fluorescent or luminescent readout. IC50 values are calculated by fitting the dose-response data to a suitable equation[3][4].

Visualizations

Synthesis Workflow for Thiazolo[5,4-b]pyridine c-KIT Inhibitors

The following diagram illustrates the general synthetic route for the thiazolo[5,4-b]pyridine derivatives investigated as c-KIT inhibitors.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Products 3-amino-5-bromo-2-chloropyridine 3-amino-5-bromo-2-chloropyridine aminothiazole Aminothiazole Formation 3-amino-5-bromo-2-chloropyridine->aminothiazole KSCN boc_protection Boc Protection aminothiazole->boc_protection Boc Anhydride suzuki_coupling Suzuki Coupling boc_protection->suzuki_coupling Boronic Acid Ester, Pd Catalyst nitro_reduction Nitro Reduction suzuki_coupling->nitro_reduction Fe, NH4Cl final_compounds Thiazolo[5,4-b]pyridine Derivatives nitro_reduction->final_compounds Acylation/Urea Formation, TFA Deprotection

Caption: Synthetic pathway for thiazolo[5,4-b]pyridine c-KIT inhibitors.

General Workflow for In Vitro Biological Evaluation

The diagram below outlines a typical workflow for the in vitro biological evaluation of newly synthesized compounds.

G compound_synthesis Compound Synthesis and Purification primary_screening Primary Screening (e.g., Single Concentration) compound_synthesis->primary_screening dose_response Dose-Response Assay (IC50/GI50 Determination) primary_screening->dose_response Active Hits selectivity_profiling Selectivity Profiling (e.g., Kinase Panel) dose_response->selectivity_profiling cellular_assays Cell-Based Assays (Proliferation, Apoptosis, etc.) dose_response->cellular_assays lead_optimization Lead Optimization selectivity_profiling->lead_optimization cellular_assays->lead_optimization

Caption: Standard workflow for in vitro biological activity assessment.

References

Potential Mechanism of Action of 3-Chloroisothiazolo[5,4-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The isothiazolo[5,4-b]pyridine core and its related isomers are privileged structures in medicinal chemistry, demonstrating a range of biological activities. While the specific molecular targets of 3-Chloroisothiazolo[5,4-b]pyridine have not been explicitly elucidated, research on analogous compounds, particularly thiazolo[5,4-b]pyridine derivatives, points towards the inhibition of key signaling kinases as a primary mechanism of action. Notably, derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of receptor tyrosine kinase c-KIT and phosphoinositide 3-kinases (PI3Ks).[1][2] These kinases are crucial regulators of cellular processes such as proliferation, survival, and differentiation, and their dysregulation is a hallmark of various cancers. This guide will delve into the potential inhibitory actions on these pathways, supported by available quantitative data and experimental methodologies.

Potential Molecular Targets and Signaling Pathways

Based on the current body of research on the broader class of thiazolo[5,4-b]pyridines, two primary signaling pathways emerge as potential targets for this compound: the c-KIT signaling pathway and the PI3K signaling pathway.

Inhibition of c-KIT Signaling

The receptor tyrosine kinase c-KIT is a critical therapeutic target, particularly in gastrointestinal stromal tumors (GIST).[1] Upon binding its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell growth and survival.[1] Thiazolo[5,4-b]pyridine derivatives have been shown to be effective inhibitors of c-KIT, including imatinib-resistant mutants.[1] The proposed mechanism involves the binding of these compounds to the ATP-binding pocket of the c-KIT kinase domain, thereby preventing ATP from binding and inhibiting the kinase activity. This blockade of c-KIT signaling can lead to the induction of apoptosis and cell cycle arrest in c-KIT-dependent cancer cells.[1]

c_KIT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF c_KIT_Receptor c-KIT Receptor SCF->c_KIT_Receptor Binds Dimerization Dimerization & Autophosphorylation c_KIT_Receptor->Dimerization Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Dimerization->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits Blockade This compound (Proposed) Blockade->Dimerization Inhibits

Caption: Proposed inhibition of the c-KIT signaling pathway.

Inhibition of PI3K Signaling

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[2] Dysregulation of this pathway is frequently observed in various human cancers.[2] Novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized as potent PI3K inhibitors.[2] These compounds are thought to exert their effect by binding to the ATP-binding site of the PI3K enzyme, thereby inhibiting its kinase activity. This leads to a downstream blockade of the PI3K/AKT/mTOR signaling cascade, ultimately resulting in reduced cell proliferation and survival.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PI3K->PIP2 Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth Blockade This compound (Proposed) Blockade->PI3K Inhibits

Caption: Proposed inhibition of the PI3K signaling pathway.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various thiazolo[5,4-b]pyridine derivatives against their respective targets. This data provides a benchmark for the potential potency of this compound.

Compound ClassTargetAssay TypeIC50 / GI50 (µM)Reference
Thiazolo[5,4-b]pyridine Derivativesc-KITEnzymatic9.87 (for compound 6h)[1]
Thiazolo[5,4-b]pyridine DerivativesGIST-T1 cells (c-KIT dependent)Anti-proliferative0.02 (comparable to imatinib for some derivatives)[1]
Thiazolo[5,4-b]pyridine AnaloguesPI3KαEnzymatic0.0036 (for compound 19a)[2]
Thiazolo[5,4-b]pyridine AnaloguesPI3KγEnzymaticNanomolar range (for compound 19a)[2]
Thiazolo[5,4-b]pyridine AnaloguesPI3KδEnzymaticNanomolar range (for compound 19a)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the mechanism of action of thiazolo[5,4-b]pyridine derivatives.

In Vitro Kinase Assay (for c-KIT and PI3K)

Kinase_Assay_Workflow Start Start: Prepare Kinase, Substrate, ATP, and Test Compound Incubation Incubate Components at a Defined Temperature and Time Start->Incubation Detection Detect Kinase Activity (e.g., ADP-Glo for c-KIT, HTRF for PI3K) Incubation->Detection Analysis Analyze Data to Determine IC50 Values Detection->Analysis End End Analysis->End

Caption: General workflow for in vitro kinase assays.

  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • General Procedure:

    • The purified recombinant kinase (e.g., c-KIT or PI3K isoforms) is incubated with a specific substrate and ATP in a buffer solution.[1][2]

    • The test compound (e.g., a thiazolo[5,4-b]pyridine derivative) is added at various concentrations.[1][2]

    • The reaction is allowed to proceed for a set amount of time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a detection method such as radiometric assays, fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo).[1]

    • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[1][2]

Cell Proliferation Assay
  • Objective: To assess the effect of a compound on the growth and viability of cancer cell lines.

  • General Procedure:

    • Cancer cells (e.g., GIST-T1, HMC1.2) are seeded in multi-well plates and allowed to adhere overnight.[1]

    • The cells are then treated with various concentrations of the test compound.

    • After a specific incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT, MTS, or a fluorescence-based assay like CellTiter-Glo.

    • The absorbance or fluorescence is proportional to the number of viable cells.

    • The concentration of the compound that inhibits 50% of cell growth (GI50 or IC50) is determined by plotting cell viability against the compound concentration.[1]

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be specifically investigated, the existing literature on the broader thiazolo[5,4-b]pyridine scaffold provides a strong foundation for hypothesizing its potential biological activities. The inhibition of key signaling kinases such as c-KIT and PI3Ks represents a promising avenue for its anticancer potential. Future research should focus on direct enzymatic and cellular assays with this compound to confirm its molecular targets and elucidate its precise mechanism of action. Further structure-activity relationship (SAR) studies could also optimize its potency and selectivity, paving the way for its potential development as a therapeutic agent.

References

The Advent and Evolution of Isothiazolopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolopyridine scaffold, a heterocyclic system integrating an isothiazole and a pyridine ring, has emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of isothiazolopyridines. It details key experimental protocols for their synthesis and presents a structured summary of their diverse biological activities, including antibacterial, analgesic, and kinase inhibitory effects. Special emphasis is placed on their mechanisms of action, illustrated through detailed signaling pathway diagrams.

Discovery and Historical Context

The exploration of the isothiazolopyridine ring system began in the early 1970s. A seminal 1974 paper by Taurins and Khouw reported the first synthesis of several isomers, including isothiazolo[3,4-b]-, 3-amino-isothiazolo[4,3-b]-, isothiazolo[5,4-b]-, and 3-methylisothiazolo[5,4-c]pyridines.[1] This foundational work laid the groundwork for future investigations into the chemical and biological properties of this novel heterocyclic family. Subsequent research in the 1990s further expanded the synthetic repertoire, with a notable 1990 publication in the Journal of the Chemical Society, Perkin Transactions 1, detailing synthetic investigations into isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.[2] These early studies were primarily driven by the pursuit of new chemical entities with potential therapeutic applications.

Synthetic Methodologies

The synthesis of isothiazolopyridines has evolved to encompass a variety of strategies, allowing for the creation of a diverse range of derivatives. The following sections detail key experimental protocols for the synthesis of different isothiazolopyridine isomers.

Synthesis of Isothiazolo[5,4-b]pyridines

A common route to the isothiazolo[5,4-b]pyridine core involves the cyclization of appropriately substituted pyridine derivatives.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate [3]

  • Step 1: Synthesis of Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate. A mixture of 3-methyl-5-aminoisothiazole (5 mmol) and diethyl ethoxymethylenemalonate (5.5 mmol) is heated under a nitrogen atmosphere at 110°C for 30 minutes.

  • Step 2: Cyclization. The product from Step 1 (2 mmol) is added to diphenyl ether (8.5 g) and refluxed for 10 minutes.

  • Step 3: Isolation. The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from ethyl acetate to yield the title compound.

Synthesis of Isothiazolo[4,5-c]pyridines

The synthesis of this isomer often proceeds through the construction of the isothiazole ring onto a pre-existing pyridine scaffold.

Experimental Protocol: Synthesis of 3-Methylisothiazolo[4,5-c]pyridin-4(5H)-one [2]

  • Step 1: Preparation of the Precursor. A substituted pyridine-4-thiol is prepared through multi-step synthesis starting from a suitable pyridine derivative.

  • Step 2: Oxidative Cyclization. The pyridine-4-thiol is subjected to oxidative cyclization using an appropriate oxidizing agent, such as iodine or bromine, in a suitable solvent to form the isothiazole ring.

  • Step 3: Isolation and Purification. The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Synthesis of Isothiazolopyridones

Isothiazolopyridones represent a class of isothiazolopyridines with a carbonyl functionality in the pyridine ring.

Experimental Protocol: General Synthesis of Isothiazolopyridones [1]

  • Step 1: Condensation. A substituted aminopyridine is condensed with a β-ketoester in the presence of a catalyst, such as polyphosphoric acid, at elevated temperatures.

  • Step 2: Thionation and Cyclization. The resulting pyridone is treated with a thionating agent, like Lawesson's reagent, followed by an oxidative cyclization step to form the fused isothiazole ring.

  • Step 3: Purification. The final product is purified using standard techniques like column chromatography.

Biological Activities and Therapeutic Potential

Isothiazolopyridines have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Antibacterial and Antitubercular Activity

A significant area of investigation for isothiazolopyridines has been their potential as antibacterial agents. Certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] Notably, some isothiazolopyridines have been evaluated for their efficacy against Mycobacterium tuberculosis.[4]

CompoundTarget OrganismActivity (MIC)Reference
Compound 13a M. tuberculosis H37Rv6.25 µg/mL[4]
Compound 9 M. fortuitum PCM 672<1 µg/mL[4]
Compound 12d P. acnes PCM 2400<1 µg/mL[4]
ACH-702 M. tuberculosis (susceptible strains)MIC₅₀: 0.0625 µg/mL, MIC₉₀: 0.125 µg/mL[5]
ACH-702 M. tuberculosis (drug-resistant strains)MIC₅₀: 0.0625 µg/mL, MIC₉₀: 0.125 µg/mL[5]
Analgesic Activity

Derivatives of isothiazolopyridine have also been synthesized and evaluated for their analgesic properties. A study on Mannich base type derivatives demonstrated significant activity in mouse writhing assays.[6]

Compound TypeAnalgesic Potency (ED₅₀)Toxicity (LD₅₀)Reference
Mannich base derivatives 2-10 times more potent than acetylsalicylic acid250 to 2000 mg/kg[6]
Kinase Inhibitory Activity

More recently, isothiazolopyridines have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.

Thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of the c-KIT receptor tyrosine kinase, a key driver in certain cancers like gastrointestinal stromal tumors (GIST).[7][8][9] Some of these compounds have shown efficacy against imatinib-resistant c-KIT mutants.[7][8][9]

CompoundTargetActivity (IC₅₀/GI₅₀)Reference
Compound 6r c-KIT V560G/D816V double mutant (enzymatic)IC₅₀ = 4.77 µM[8]
Compound 6r HMC1.2 cells (c-KIT V560G/D816V) (anti-proliferative)GI₅₀ = 1.15 µM[8]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of isothiazolopyridines are rooted in their ability to modulate specific biological pathways.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial activity of many isothiazolopyridones is attributed to their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, isothiazolopyridines disrupt these critical cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Isothiazolopyridine DNA_Replication DNA Replication Fork Positive_Supercoils Accumulation of Positive Supercoils DNA_Replication->Positive_Supercoils DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Positive_Supercoils->DNA_Gyrase target for relaxation Replication_Stall Replication Stall & Cell Death Positive_Supercoils->Replication_Stall unresolved tension Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Blocked_Gyrase Inhibited DNA Gyrase Continued_Replication Continued Replication Relaxed_DNA->Continued_Replication Isothiazolopyridine Isothiazolopyridine Inhibitor Isothiazolopyridine->Blocked_Gyrase binds to DNA Gyrase Blocked_Gyrase->Replication_Stall prevents DNA relaxation cKIT_Inhibition cluster_activation c-KIT Activation cluster_inhibition Inhibition by Isothiazolopyridine SCF SCF Ligand cKIT c-KIT Receptor SCF->cKIT binds p_cKIT Phosphorylated c-KIT (Active) cKIT->p_cKIT dimerization & autophosphorylation Blocked_cKIT Inhibited c-KIT PI3K_AKT PI3K/AKT Pathway p_cKIT->PI3K_AKT MAPK MAPK Pathway p_cKIT->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Blocked_Proliferation Apoptosis MAPK->Proliferation Isothiazolopyridine Isothiazolopyridine Inhibitor Isothiazolopyridine->cKIT blocks ATP binding site Blocked_cKIT->Blocked_Proliferation downstream signaling blocked

References

Spectroscopic and Synthetic Insights into Isothiazolo[5,4-b]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of chloro-substituted isothiazolo[5,4-b]pyridines, a class of heterocyclic compounds of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for 3-Chloroisothiazolo[5,4-b]pyridine, this document presents a comprehensive analysis of closely related isomers: 4-chloro-3-methylisothiazolo[5,4-b]pyridine and 6-chloro-3-methylisothiazolo[5,4-b]pyridine. The provided data, experimental protocols, and synthetic workflows serve as a valuable resource for the characterization and development of novel isothiazolo[5,4-b]pyridine derivatives.

Spectroscopic Data of Chloro-methyl-isothiazolo[5,4-b]pyridines

The following tables summarize the available spectroscopic data for 4-chloro-3-methylisothiazolo[5,4-b]pyridine and 6-chloro-3-methylisothiazolo[5,4-b]pyridine. This data is crucial for the structural elucidation and purity assessment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) in CDCl₃MultiplicityCoupling Constant (J) in HzAssignment
4-chloro-3-methylisothiazolo[5,4-b]pyridine2.97singlet-Me
7.34doublet5.05-H
8.58doublet5.06-H
6-chloro-3-methylisothiazolo[5,4-b]pyridine2.72singlet-Me
7.36doublet8.45-H
8.12doublet8.44-H

Data sourced from a study on the synthetic investigation of isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Absorption Bands

CompoundWavenumber (ν) in cm⁻¹
4-chloro-3-methylisothiazolo[5,4-b]pyridine3080, 3060, 1560, 1535
6-chloro-3-methylisothiazolo[5,4-b]pyridine3050, 1570, 1535

Data sourced from a study on the synthetic investigation of isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for isothiazolo[5,4-b]pyridine derivatives, based on methodologies reported for related compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR: Proton NMR spectra are acquired to determine the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR: Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms in the molecule.

IR Spectroscopy

Infrared (IR) spectra are obtained using an FT-IR spectrometer.

  • Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. The positions of the absorption bands provide information about the functional groups present in the molecule.

Mass Spectrometry

Mass spectra are acquired on a mass spectrometer, often coupled with a chromatographic system like GC or LC for sample introduction and separation.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.

Synthetic Workflow and Logic

The synthesis of chloro-substituted isothiazolo[5,4-b]pyridines can be approached through various synthetic routes. A general logical workflow, inferred from the synthesis of related heterocyclic systems, is depicted below. This diagram illustrates the key transformations that could be employed in the synthesis of the target compound.

G A Substituted Pyridine Precursor B Introduction of Sulfur and Nitrogen Functionalities A->B Reagents: e.g., NaHS, NH3 C Cyclization to form Isothiazole Ring B->C Oxidative Cyclization D Chlorination/Functional Group Interconversion C->D Chlorinating Agent: e.g., POCl3, SOCl2 E This compound (Target) D->E Final Product

Caption: Generalized synthetic workflow for this compound.

This guide provides a foundational understanding of the spectroscopic properties and potential synthetic strategies for this compound and its derivatives. The presented data and protocols are intended to assist researchers in the design, synthesis, and characterization of novel compounds within this chemical class for various applications in drug discovery and materials science.

Potential Therapeutic Targets of 3-Chloroisothiazolo[5,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolo[5,4-b]pyridine scaffold and its bioisostere, the thiazolo[5,4-b]pyridine core, have emerged as privileged structures in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics. This technical guide consolidates the current understanding of the potential therapeutic targets of 3-Chloroisothiazolo[5,4-b]pyridine, drawing upon evidence from studies on structurally related compounds. The primary focus is on the inhibition of key protein kinases implicated in oncology: receptor tyrosine kinase c-KIT and phosphoinositide 3-kinase (PI3K). This document provides a comprehensive overview of the rationale for targeting these kinases, quantitative data from relevant studies, detailed experimental protocols for target validation, and visual representations of associated signaling pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound belonging to the isothiazolopyridine family. While direct studies on this specific molecule are limited, extensive research on the closely related thiazolo[5,4-b]pyridine scaffold has revealed potent inhibitory activity against critical targets in cancer cell signaling. The structural similarity and shared electronic properties suggest that this compound is a promising candidate for investigation as an inhibitor of these same targets. This guide will explore the therapeutic potential by examining the established activities of its analogs.

Potential Therapeutic Targets

Based on the biological evaluation of structurally similar compounds, the most promising therapeutic targets for this compound are:

  • Receptor Tyrosine Kinase (c-KIT): A key driver in various cancers, including gastrointestinal stromal tumors (GIST).[1][2][3] Derivatives of the thiazolo[5,4-b]pyridine scaffold have shown potent inhibition of both wild-type and imatinib-resistant c-KIT mutants.[1][2]

  • Phosphoinositide 3-Kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[4] The PI3K pathway is frequently dysregulated in cancer. Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors with nanomolar efficacy.[4]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the quantitative data for the inhibitory activity of representative thiazolo[5,4-b]pyridine derivatives against c-KIT and PI3K. This data provides a strong rationale for screening this compound and its derivatives against these kinases.

Scaffold/Compound IDTarget KinaseIC50 (µM)Cell-based Assay (GI50, µM)NotesReference
Thiazolo[5,4-b]pyridine derivative 6h c-KIT9.87-Moderate enzymatic inhibition.[1]
Thiazolo[5,4-b]pyridine derivative 6k c-KIT4.31-Enhanced activity with substitution.[1]
Thiazolo[5,4-b]pyridine derivative 6r c-KIT (V560G/D816V mutant)4.771.15 (HMC1.2 cells)Potent against imatinib-resistant mutant.[1]
Thiazolo[5,4-b]pyridine derivative 19a PI3Kα0.0036-Potent and selective PI3K inhibitor.[4]
Thiazolo[5,4-b]pyridine derivative 19b PI3Kα0.0046-Potent PI3K inhibitor.[4]
Thiazolo[5,4-b]pyridine derivative 19c PI3Kα0.0080-Potent PI3K inhibitor.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound as a kinase inhibitor.

In Vitro Kinase Assay (c-KIT)

This protocol is adapted from studies on thiazolo[5,4-b]pyridine derivatives.[1]

Objective: To determine the in vitro inhibitory activity of a test compound against c-KIT kinase.

Materials:

  • Recombinant c-KIT kinase (wild-type or mutant)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the test compound, recombinant c-KIT kinase, and the substrate peptide to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the kinase.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Assay (PI3K)

This protocol is based on the evaluation of thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors.[4]

Objective: To determine the in vitro inhibitory activity of a test compound against PI3K isoforms.

Materials:

  • Recombinant PI3K isoforms (e.g., PI3Kα, β, γ, δ)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Test compound (this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS)

  • PI3K-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound, recombinant PI3K enzyme, and PIP2 substrate to the kinase buffer in a 96-well plate.

  • Start the reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the kinase reaction and measure the remaining ATP levels using the PI3K-Glo™ Kinase Assay Kit as per the manufacturer's protocol. The amount of ATP consumed is directly proportional to the PI3K activity.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration compared to a DMSO control.

  • Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

cKIT_Signaling_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Altered Gene Expression ERK->GeneExpression Inhibitor 3-Chloroisothiazolo [5,4-b]pyridine (Potential Inhibitor) Inhibitor->cKIT

Caption: Simplified c-KIT signaling pathway and the potential point of inhibition.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3B) AKT->Downstream CellFunctions Cell Growth, Survival, Proliferation Downstream->CellFunctions Inhibitor 3-Chloroisothiazolo [5,4-b]pyridine (Potential Inhibitor) Inhibitor->PI3K

Caption: Overview of the PI3K/AKT signaling pathway with the proposed target.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow Start Start: Synthesize This compound and Derivatives BiochemicalAssay In Vitro Kinase Assay (c-KIT and PI3K) Start->BiochemicalAssay DetermineIC50 Determine IC50 Values BiochemicalAssay->DetermineIC50 CellBasedAssay Cell-based Proliferation Assays (e.g., GIST-T1, HMC1.2 cells) DetermineIC50->CellBasedAssay  Potent Hits DetermineGI50 Determine GI50 Values CellBasedAssay->DetermineGI50 LeadOptimization Lead Optimization (SAR Studies) DetermineGI50->LeadOptimization  Active Compounds LeadOptimization->BiochemicalAssay  New Derivatives InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOptimization->InVivo End Preclinical Candidate InVivo->End

Caption: A proposed workflow for the evaluation of novel kinase inhibitors.

Conclusion

The isothiazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on robust data from the closely related thiazolo[5,4-b]pyridine series, c-KIT and PI3K are identified as high-priority therapeutic targets for this compound. The provided experimental protocols and conceptual frameworks are intended to facilitate the rapid evaluation and advancement of this compound class in preclinical drug discovery programs. Further investigation is warranted to synthesize and screen this compound and its derivatives to validate these hypotheses and explore their full therapeutic potential.

References

In Silico Modeling of Isothiazolo[5,4-b]pyridine Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. This technical guide provides an in-depth overview of the in silico modeling of 3-chloroisothiazolo[5,4-b]pyridine and its analogs, focusing on their interactions with key biological targets. We will explore the methodologies for computational analysis, summarize key structure-activity relationship (SAR) data, and present detailed experimental protocols for the validation of in silico hypotheses. This document aims to serve as a comprehensive resource for researchers engaged in the rational design and development of novel therapeutics based on the isothiazolo[5,4-b]pyridine framework.

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold in Drug Discovery

The isothiazolo[5,4-b]pyridine ring system is a key pharmacophore in the design of kinase inhibitors. Its rigid structure and the presence of nitrogen and sulfur atoms provide multiple points for hydrogen bonding and other non-covalent interactions within the ATP-binding pockets of kinases. The closely related thiazolo[5,4-b]pyridine scaffold has been extensively studied, with derivatives showing potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and receptor tyrosine kinase c-KIT.[1][2] These findings suggest that the isothiazolo[5,4-b]pyridine core, including the 3-chloro substituted variant, holds significant potential for the development of targeted therapies.

Potential Biological Targets and Signaling Pathways

Based on studies of analogous compounds, key biological targets for isothiazolo[5,4-b]pyridine derivatives include:

  • Phosphoinositide 3-Kinases (PI3Ks): These enzymes are central to a signaling pathway that regulates cell growth, proliferation, and survival.[1] Dysregulation of the PI3K pathway is a hallmark of many cancers.

  • c-KIT: A receptor tyrosine kinase involved in cell signaling, proliferation, and differentiation. Mutations in the c-KIT gene are associated with various cancers, including gastrointestinal stromal tumors (GIST).[2]

  • Other Kinases: The thiazolo[5,4-b]pyridine scaffold has also been explored for inhibition of ITK, BCR-ABL, RAF, and VEGFR2.[2]

Below is a representative diagram of the PI3K signaling pathway, a primary target for this class of compounds.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Isothiazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K Inhibition

Figure 1: PI3K Signaling Pathway Inhibition.

In Silico Modeling Workflow

A typical computational workflow for investigating the interactions of this compound is outlined below. This process integrates various in silico techniques to predict binding affinity and guide the design of more potent and selective inhibitors.

In_Silico_Workflow Target_Selection 1. Target Identification (e.g., PI3K, c-KIT) Homology_Modeling 2. Protein Structure Preparation (PDB or Homology Model) Target_Selection->Homology_Modeling Docking 4. Molecular Docking (Predict Binding Pose & Affinity) Homology_Modeling->Docking Ligand_Preparation 3. Ligand Preparation (this compound library) Ligand_Preparation->Docking MD_Simulation 5. Molecular Dynamics Simulation (Assess Complex Stability) Docking->MD_Simulation Binding_Energy 6. Binding Free Energy Calculation (MM/PBSA, FEP) MD_Simulation->Binding_Energy SAR_Analysis 7. SAR & Lead Optimization Binding_Energy->SAR_Analysis SAR_Analysis->Ligand_Preparation Iterative Design Synthesis_Testing 8. Synthesis & Biological Testing SAR_Analysis->Synthesis_Testing

Figure 2: In Silico Drug Design Workflow.

Molecular Docking and Binding Mode Analysis

Molecular docking studies on thiazolo[5,4-b]pyridine analogs have revealed key interactions within the ATP-binding site of kinases like PI3Kα.[1] For instance, compound 19a , a potent PI3Kα inhibitor, demonstrated that the thiazolo[5,4-b]pyridine core fits well into the binding pocket.[1] The nitrogen atoms of the pyridine and thiazole rings often act as hydrogen bond acceptors, interacting with key hinge region residues of the kinase.

For this compound, the chlorine atom at the 3-position is expected to occupy a hydrophobic pocket. Its electron-withdrawing nature could also modulate the electronic properties of the ring system, potentially influencing long-range interactions. Docking simulations would be crucial to predict the precise orientation and to evaluate whether the chloro group provides beneficial interactions or steric hindrance.

Structure-Activity Relationship (SAR) Data

SAR studies on related thiazolo[5,4-b]pyridine derivatives provide valuable insights for the design of new compounds. Below are summarized tables from studies on PI3K and c-KIT inhibitors.

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors[1]
CompoundR Group at position 2PI3Kα IC₅₀ (nM)
19a 2,4-difluorophenyl sulfonamide3.6
19b 2-chloro-4-fluorophenyl sulfonamide4.6
19c 5-chlorothiophene-2-sulfonamide8.0
19d methyl sulfonamide53

Data extracted from a study on PI3K inhibitors, highlighting the importance of the sulfonamide group for activity.

Table 2: SAR of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors[2]
CompoundR¹ GroupR² Groupc-KIT IC₅₀ (µM)
6h 3-(trifluoromethyl)phenylH9.87
6r 3-amino-4-methylphenylH< 50% inhibition at 10 µM
7b 3-(trifluoromethyl)phenyl4-fluorophenylNot reported

Data from a study on c-KIT inhibitors, indicating that substitutions on the phenyl ring significantly impact inhibitory activity.[2]

Experimental Protocols for In Vitro Validation

In silico predictions must be validated through rigorous in vitro experiments. The following are generalized protocols based on methodologies for similar compounds.

Biochemical Kinase Assay (e.g., PI3K HTRF Assay)
  • Objective: To determine the IC₅₀ value of the test compound against the target kinase.

  • Materials: Recombinant human kinase (e.g., PI3Kα), substrate (e.g., PIP2), ATP, assay buffer, test compound, and a suitable detection kit (e.g., HTRF).

  • Procedure:

    • Prepare serial dilutions of the this compound compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Read the plate on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo)
  • Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines with a dysregulated signaling pathway (e.g., PIK3CA mutant cell line).

  • Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), test compound, and a proliferation assay reagent (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • Add the proliferation assay reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The in silico modeling of this compound interactions offers a powerful approach to accelerate the discovery of novel kinase inhibitors. By leveraging computational techniques such as molecular docking and molecular dynamics, researchers can gain insights into the binding mechanisms and design compounds with improved potency and selectivity. The SAR data from related scaffolds provide a strong foundation for the rational design of new derivatives. Future work should focus on the synthesis and in vitro evaluation of this compound analogs to validate the in silico predictions and to further explore the therapeutic potential of this promising scaffold. The integration of advanced computational methods with experimental validation will be crucial for translating these findings into clinically effective therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the predicted solubility and stability characteristics of 3-Chloroisothiazolo[5,4-b]pyridine, alongside established methodologies for their experimental determination. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide synthesizes information from related heterocyclic compounds and established pharmaceutical testing guidelines to provide a predictive and methodological framework.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility and stability is paramount for its potential development as a therapeutic agent. This guide outlines the predicted physicochemical properties of this compound and provides detailed experimental protocols for the determination of its solubility and stability profiles in accordance with industry standards. The subsequent sections will delve into predictive data, methodologies for empirical testing, and visual workflows to guide laboratory investigations.

Predicted Physicochemical and Solubility Data

While experimental data is not available, the structure of this compound allows for the prediction of its general solubility and physicochemical properties. The presence of a chlorine atom and the fused heterocyclic ring system suggests low aqueous solubility. Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), can provide estimated values.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular FormulaC₆H₃ClN₂S
Molecular Weight170.62 g/mol
pKa (Predicted)Basic pKa ~2-4 (Pyridine nitrogen)
LogP (Predicted)2.0 - 3.0
Aqueous SolubilityPoorly soluble

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Water (pH 7.4)< 0.1 mg/mLThe non-polar, heterocyclic structure is unlikely to be well-solvated by water.
Phosphate Buffered Saline (PBS)< 0.1 mg/mLSimilar to water, with minimal expected impact from physiological salts.
Dimethyl Sulfoxide (DMSO)> 10 mg/mLA common aprotic polar solvent capable of dissolving a wide range of organic molecules.
Ethanol1-10 mg/mLThe compound is expected to have moderate solubility in polar protic solvents.
Methanol1-10 mg/mLSimilar to ethanol.
Dichloromethane (DCM)> 10 mg/mLThe compound is likely to be soluble in non-polar organic solvents.
Acetonitrile1-10 mg/mLModerate solubility is expected in this polar aprotic solvent.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, both kinetic and thermodynamic assays are recommended.

Kinetic Solubility Assay

This high-throughput method is useful in early-stage drug discovery to identify compounds with potential solubility liabilities.[1][2][3][4][5]

Objective: To determine the concentration at which the compound precipitates from a solution when added from a concentrated DMSO stock.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: The plate is shaken for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of each well using a nephelometer or by UV-Vis spectrophotometry to measure light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[6][7][8][9][10]

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS, various buffers of different pH).

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve of the compound is used for accurate quantification.

  • Data Analysis: The thermodynamic solubility is reported as the mean concentration from replicate experiments.

Stability Profile and Experimental Protocols

The stability of this compound must be assessed to understand its degradation pathways and to establish a suitable shelf-life and storage conditions. Stability testing is typically conducted following the International Conference on Harmonisation (ICH) guidelines.[11][12][13][14][15]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to develop and validate stability-indicating analytical methods.[16][17][18][19][20]

Objective: To intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound and solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Analysis: Identify and quantify the degradation products. Mass spectrometry can be used for structural elucidation of major degradants.

Table 3: Predicted Stability of this compound under Forced Degradation

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (pH 1-3)Potentially unstableHydrolysis of the isothiazole ring.
Neutral (pH 6-8)Likely stable-
Basic (pH 9-12)Potentially unstableRing opening of the isothiazole moiety.
Oxidative (H₂O₂)Potentially unstableOxidation of the sulfur atom.
ThermalLikely stable at moderate temperaturesDecomposition at elevated temperatures.
PhotolyticPotentially unstableDegradation upon exposure to UV light.
Long-Term and Accelerated Stability Studies

These studies are conducted to propose a re-test period or shelf life for the drug substance.[11][12][13][14][15]

Objective: To evaluate the stability of the compound under defined storage conditions over a prolonged period.

Methodology:

  • Sample Storage: Store samples of this compound in controlled environment chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Time Points: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Testing: At each time point, test the samples for appearance, assay, and purity (degradation products) using a validated stability-indicating HPLC method.

  • Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties.

Visual Workflows (Graphviz)

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

G cluster_0 Solubility Determination Workflow A Prepare Stock Solution (10 mM in DMSO) B Kinetic Solubility Assay A->B C Thermodynamic Solubility Assay A->C D Serial Dilution in DMSO B->D I Add Excess Solid to Solvents C->I E Add to Aqueous Buffer D->E F Incubate and Shake E->F G Measure Turbidity (Nephelometry/UV-Vis) F->G H Determine Kinetic Solubility G->H J Equilibrate (Shake-Flask) I->J K Separate Solid and Liquid Phases J->K L Quantify by HPLC/LC-MS K->L M Determine Thermodynamic Solubility L->M G cluster_1 Stability Testing Workflow N Prepare Samples (Solid and Solution) O Forced Degradation Studies N->O P Long-Term & Accelerated Stability N->P Q Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) O->Q R Store at ICH Conditions (e.g., 25°C/60%RH, 40°C/75%RH) P->R S Analyze by Stability-Indicating HPLC Q->S U Analyze at Time Points R->U T Identify Degradation Pathways S->T U->S V Establish Retest Period U->V

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-Chloroisothiazolo[5,4-b]pyridine. The synthesis commences with the oxidative cyclization of 2-mercapto-3-pyridinecarboxamide to yield the intermediate, 3-hydroxyisothiazolo[5,4-b]pyridine. The subsequent chlorination of this intermediate provides the final target compound. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The isothiazolo[5,4-b]pyridine scaffold is a significant heterocyclic motif present in a variety of biologically active compounds. The introduction of a chlorine atom at the 3-position can be a key step in the synthesis of novel derivatives for screening in drug discovery programs. The following protocol details a plausible synthetic route based on established chemical transformations for similar heterocyclic systems.

Experimental Workflow

The overall synthetic pathway is depicted in the workflow diagram below.

SynthesisWorkflow cluster_0 Step 1: Synthesis of 3-Hydroxyisothiazolo[5,4-b]pyridine cluster_1 Step 2: Synthesis of this compound A 2-Mercapto-3-pyridinecarboxamide D 3-Hydroxyisothiazolo[5,4-b]pyridine A->D Oxidative Cyclization B Oxidizing Agent (e.g., Iodine) B->D C Solvent (e.g., Ethanol) C->D E 3-Hydroxyisothiazolo[5,4-b]pyridine G This compound E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Hydroxyisothiazolo[5,4-b]pyridine

The first step involves the oxidative cyclization of 2-mercapto-3-pyridinecarboxamide to form the isothiazole ring. This transformation results in the formation of 3-hydroxyisothiazolo[5,4-b]pyridine, which exists in tautomeric equilibrium with its 3-oxo form.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-mercapto-3-pyridinecarboxamide (1.54 g, 10 mmol) in ethanol (50 mL).

  • Addition of Oxidant: To the stirred suspension, add a solution of iodine (2.79 g, 11 mmol) in ethanol (20 mL) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the collected solid with a cold 5% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with cold water and then cold ethanol. Dry the product under vacuum to yield 3-hydroxyisothiazolo[5,4-b]pyridine.

Quantitative Data
CompoundStarting MaterialProduct (Predicted)
Molecular Formula C6H5N3OSC6H4N2OS
Molecular Weight ( g/mol ) 154.18152.17
Appearance Off-white solidLight yellow solid
Yield (%) -~70-80% (Expected)
Melting Point (°C) ->200 (Decomposes)

Step 2: Synthesis of this compound

The second step is the conversion of the 3-hydroxy group of the intermediate to a chloro group using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 3-hydroxyisothiazolo[5,4-b]pyridine (1.52 g, 10 mmol).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105°C) for 3 hours. The solid will gradually dissolve.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Quantitative Data
CompoundStarting MaterialProduct (Predicted)
Molecular Formula C6H4N2OSC6H3ClN2S
Molecular Weight ( g/mol ) 152.17170.62
Appearance Light yellow solidWhite to pale yellow solid
Yield (%) -~60-70% (Expected)
Melting Point (°C) >200 (Decomposes)To be determined

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Iodine is harmful and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Disclaimer

The provided protocol is a proposed synthetic route based on established chemical principles. These reactions should be performed by or under the supervision of a qualified and experienced chemist. The yields and reaction conditions may require optimization. The user assumes all responsibility for the safe handling and execution of these procedures.

Application Notes and Protocols for Isothiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a generalized framework for the investigation of isothiazolo[5,4-b]pyridine derivatives as kinase inhibitors, based on established methodologies in the field. The protocols outlined below are intended to serve as a starting point for researchers to assess the inhibitory potential of novel compounds within this chemical class.

Application Notes

Target Kinase Families and Selectivity

Isothiazolo[5,4-b]pyridine derivatives, owing to their rigid, planar structure and potential for various substitutions, may exhibit inhibitory activity against a range of protein kinases. Based on studies of analogous compounds, potential targets could include serine/threonine kinases like GAK or tyrosine kinases such as c-KIT[1][3]. The initial step in characterizing a novel isothiazolo[5,4-b]pyridine derivative is to perform broad kinase screening against a panel of representative kinases to identify potential targets and assess selectivity[8]. A high degree of selectivity is a desirable characteristic for a kinase inhibitor to minimize off-target effects and potential toxicity[8].

Mechanism of Action

Most small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site. It is hypothesized that isothiazolo[5,4-b]pyridine derivatives would also act as ATP-competitive inhibitors. This can be experimentally verified through kinetic studies. Understanding the mechanism of action is crucial for lead optimization and for predicting potential resistance mechanisms.

Cellular Activity and Considerations

For a kinase inhibitor to be therapeutically effective, it must be able to penetrate the cell membrane and engage its target in the complex cellular environment[9]. Therefore, after initial biochemical characterization, it is essential to evaluate the compound's activity in cell-based assays. These assays can confirm target engagement within intact cells and assess the compound's impact on downstream signaling pathways[9]. It is also critical to evaluate the compound's cytotoxicity to distinguish between specific kinase inhibition and general toxic effects.

Data Presentation

Quantitative data from kinase inhibition assays should be organized for clear comparison.

Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical Isothiazolo[5,4-b]pyridine Derivative

Kinase TargetIC50 (nM)
Kinase A50
Kinase B850
Kinase C>10,000
Kinase D1,200

Table 2: Cellular Activity of a Hypothetical Isothiazolo[5,4-b]pyridine Derivative

Cell LineTarget Pathway Inhibition (IC50, nM)Cytotoxicity (CC50, µM)
Cell Line X150> 50
Cell Line Y200> 50

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[10][11]

Materials:

  • Purified kinase of interest

  • Kinase substrate

  • ATP

  • Isothiazolo[5,4-b]pyridine test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the isothiazolo[5,4-b]pyridine test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (as a control).

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Assay)

This protocol describes a method to quantify the binding of the test compound to its target kinase within living cells.[9]

Materials:

  • Cells engineered to express the kinase of interest as a NanoLuc® fusion protein

  • NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay reagents (Promega)

  • Isothiazolo[5,4-b]pyridine test compound

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Plating: Seed the engineered cells into the assay plate and incubate overnight.

  • Compound Treatment: Add the serially diluted test compound to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer, which also binds to the kinase.

  • Substrate Addition: Add the NanoGlo® substrate to generate the luminescent signal from NanoLuc®.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and binding of the compound to the target kinase. Determine the IC50 from the dose-response curve.

Protocol 3: Cell Viability Assay (CellTiter-Glo® Assay)

This protocol assesses the cytotoxicity of the test compound.

Materials:

  • Cancer cell line of interest

  • Isothiazolo[5,4-b]pyridine test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Inhibitor Isothiazolo[5,4-b]pyridine Inhibitor Inhibitor->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: A generic receptor tyrosine kinase signaling pathway that can be targeted by an Isothiazolo[5,4-b]pyridine inhibitor.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_validation Cellular Validation Compound_Library Isothiazolo[5,4-b]pyridine Compound Library Biochemical_Assay In Vitro Biochemical Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potency & Selectivity) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Target Engagement (e.g., NanoBRET) Hit_Identification->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo) Hit_Identification->Cytotoxicity_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound Cytotoxicity_Assay->Lead_Compound

Caption: Experimental workflow for the screening and validation of Isothiazolo[5,4-b]pyridine kinase inhibitors.

References

Application Notes and Protocols: Suzuki Coupling of 3-Chloroisothiazolo[5,4-b]pyridine for the Synthesis of Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloroisothiazolo[5,4-b]pyridine with various aryl and heteroaryl boronic acids. The isothiazolo[5,4-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization at the 3-position via C-C bond formation is a key strategy for the development of novel therapeutic agents. This protocol offers a robust and versatile method for generating a library of 3-substituted isothiazolo[5,4-b]pyridine derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a diverse array of boronic acids make it an invaluable tool in modern organic synthesis and medicinal chemistry.[3] The isothiazolo[5,4-b]pyridine core is present in a number of biologically active molecules, and the ability to introduce diverse substituents at the 3-position allows for the fine-tuning of their pharmacological properties. This protocol details a general procedure for the Suzuki coupling of this compound, a key intermediate for the synthesis of potential kinase inhibitors and other therapeutic agents.

Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki coupling of similar heterocyclic chlorides.[4][5][6] Researchers should optimize conditions for their specific boronic acid coupling partner.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (1-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃]) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethoxyethane [DME])

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted isothiazolo[5,4-b]pyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various boronic acids, based on analogous reactions reported in the literature.[4][7][8]

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)DME/H₂O (4:1)851080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001670-85
42-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901275-90

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert 1. solvent Add Solvents (Anhydrous Organic Solvent + Water) inert->solvent 2. heating Heat and Stir Reaction Mixture (e.g., 80-100 °C) solvent->heating 3. monitoring Monitor Progress (TLC / LC-MS) heating->monitoring 4. quench Cool to RT & Quench (Add Water & Organic Solvent) monitoring->quench 5. extract Liquid-Liquid Extraction quench->extract 6. dry Dry Organic Layer & Concentrate extract->dry 7. purify Flash Column Chromatography dry->purify 8. characterization Characterization of Product (NMR, HRMS) purify->characterization 9.

Caption: A flowchart illustrating the key steps in the Suzuki coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (this compound) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid Derivative) R2B->Transmetal Base Base Base->Transmetal

Caption: A diagram of the palladium-catalyzed Suzuki-Miyaura coupling cycle.

References

Application Notes and Protocols for High-Throughput Screening of 3-Chloroisothiazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-Chloroisothiazolo[5,4-b]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with analogs demonstrating potential as potent inhibitors of various protein kinases and inducers of apoptosis. High-throughput screening (HTS) is a critical methodology in the early stages of drug discovery to efficiently screen large compound libraries and identify "hit" compounds with desired biological activity.[1] These application notes provide detailed protocols for two primary HTS assays to evaluate this compound analogs: a biochemical assay for kinase inhibition and a cell-based assay for apoptosis induction.

Application Note 1: High-Throughput Screening for Kinase Inhibitory Activity

Many isothiazolopyridine derivatives have been identified as potent kinase inhibitors.[2][3][4][5] This protocol describes a universal, luminescent ADP detection assay, the ADP-Glo™ Kinase Assay, suitable for screening this compound analogs against a panel of kinases in a high-throughput format.[6] The assay measures the amount of ADP produced during a kinase reaction, with the luminescent signal being directly proportional to kinase activity.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, ideal for HTS.[8]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., PI3K, c-KIT, GAK)

  • Substrate for the kinase of interest

  • This compound analog library (dissolved in DMSO)

  • Multi-well plates (384-well, white, opaque)

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 100x concentrated stock solution of the this compound analogs in DMSO. Dilute this stock solution 25-fold with the appropriate assay buffer to create a 4x working solution. For the vehicle control, prepare a 4% DMSO solution in the assay buffer.[8]

  • Reaction Setup:

    • Add 5 µL of the 4x compound solution or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the substrate solution.

    • Add 5 µL of the ATP solution at the desired concentration.

    • To initiate the kinase reaction, add 5 µL of the enzyme solution.

    • Incubate the plate at room temperature for 1 hour in the dark.[8]

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][7][9]

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.[6][7][9]

  • Signal Detection: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.[7][8]

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical 50% inhibitory concentration (IC50) values for a series of this compound analogs against two kinases, demonstrating how quantitative data can be structured for comparison.

Compound IDR1 GroupR2 GroupKinase A (PI3Kα) IC50 (nM)Kinase B (c-KIT) IC50 (nM)
CIPA-001-H-Phenyl150850
CIPA-002-H-4-Fluorophenyl85620
CIPA-003-CH3-Phenyl210980
CIPA-004-CH3-4-Fluorophenyl120710
Staurosporine (Control)--1025

Workflow and Signaling Pathway Diagrams

HTS_Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (3-Chloroisothiazolo- [5,4-b]pyridine analogs) Dispensing Dispense Reagents & Compounds Compound_Plate->Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation_Kinase Kinase Reaction (1 hour) Dispensing->Incubation_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Reaction) Incubation_Kinase->Add_ADP_Glo Incubation_Depletion ATP Depletion (40 mins) Add_ADP_Glo->Incubation_Depletion Add_Detection Add Detection Reagent Incubation_Depletion->Add_Detection Incubation_Signal Signal Development (30-60 mins) Add_Detection->Incubation_Signal Read_Luminescence Read Luminescence Incubation_Signal->Read_Luminescence Data_Analysis Calculate IC50 Values Read_Luminescence->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: HTS workflow for kinase inhibitor screening.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-Chloroisothiazolo- [5,4-b]pyridine analog Inhibitor->PI3K Inhibits HTS_Apoptosis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Seed Cells in 384-well Plates Add_Compounds Add Compounds to Cells Cell_Plating->Add_Compounds Compound_Plate Prepare Compound Dilution Plate Compound_Plate->Add_Compounds Incubate_Treatment Incubate (e.g., 24 hours) Add_Compounds->Incubate_Treatment Add_Caspase_Glo Add Caspase-Glo® 3/7 Reagent Incubate_Treatment->Add_Caspase_Glo Incubate_Signal Incubate (1-3 hours) Add_Caspase_Glo->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Data_Analysis Calculate Fold Change Read_Luminescence->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Inducer 3-Chloroisothiazolo- [5,4-b]pyridine analog Procaspase9 Procaspase-9 Inducer->Procaspase9 Activates (via upstream signals) Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleaves Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes

References

Application Notes and Protocols for the Purification of 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-Chloroisothiazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific purification data for this exact molecule in published literature, the following protocols are based on established methods for analogous isothiazolopyridine and related heterocyclic systems. These methodologies are intended to serve as a comprehensive guide for developing a robust purification strategy.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. The principal methods applicable to this class of compounds are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. The choice of solvent is critical for achieving high purity and yield.

  • Column Chromatography: A versatile technique for separating the target compound from a complex mixture of impurities, suitable for both small and large-scale purification.

  • Liquid-Liquid Extraction: Primarily used as a preliminary purification step to remove highly polar or non-polar impurities from the crude reaction mixture.

A logical workflow for the purification of this compound would typically involve an initial extractive work-up followed by either column chromatography for substantial purification or recrystallization for final polishing.

Potential Impurities in the Synthesis of this compound

  • Unreacted Starting Materials: Such as substituted 2-aminopyridines or 2-chloropyridine derivatives.

  • Isomeric Byproducts: Formation of other isothiazolopyridine isomers.

  • Over- or De-halogenated Species: Compounds with additional chlorine atoms or where the chlorine has been replaced.

  • Reaction Reagents and Byproducts: Residual acids, bases, or coupling agents used during the synthesis.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

Experimental Protocols

The following are detailed protocols for the purification of this compound. Researchers should consider these as starting points and may need to optimize conditions based on their specific crude product mixture.

Protocol 1: Purification by Silica Gel Column Chromatography

This method is highly effective for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various solvent systems to determine the optimal eluent for separation. Start with non-polar systems (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.

    • Visualize the spots under UV light (254 nm and/or 365 nm). The ideal solvent system will show good separation between the product spot and impurity spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation:

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase Hexanes:EtOAc (Gradient: 100:0 to 70:30)DCM:MeOH (Gradient: 100:0 to 95:5)Heptane:EtOAc (Isocratic: 80:20)
Crude Loading 1 g1 g1 g
Yield 750 mg720 mg780 mg
Purity (by HPLC) >98%>97%>99%
Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of a solid product that is already relatively pure.

Materials:

  • Crude this compound (solid)

  • A selection of solvents for screening (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, Ethyl Acetate, Hexanes)

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.

    • Heat the test tubes to the boiling point of the solvent. The ideal solvent will fully dissolve the compound at high temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

  • Recrystallization:

    • Place the crude solid in a flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation:

Solvent SystemInitial Purity (by HPLC)Final Purity (by HPLC)Recovery Yield
Isopropanol95%>99.5%85%
Acetonitrile95%>99.2%88%
Toluene95%>99.0%82%
Ethyl Acetate/Hexanes95%>99.6%90%

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

Purification_Workflow cluster_extraction Optional Preliminary Purification cluster_main_purification Main Purification cluster_final_product Final Product crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction Dissolve and Partition chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization extraction->chromatography For complex mixtures extraction->recrystallization For relatively pure solids pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Solvent System Screening start->tlc packing 2. Pack Silica Gel Column tlc->packing loading 3. Load Sample onto Column packing->loading elution 4. Elute with Solvent Gradient loading->elution collection 5. Collect Fractions elution->collection monitoring 6. Monitor Fractions by TLC collection->monitoring pooling 7. Pool Pure Fractions monitoring->pooling Identify pure fractions evaporation 8. Evaporate Solvent pooling->evaporation finish End: Purified Product evaporation->finish Recrystallization_Workflow start Start: Crude Solid screening 1. Screen for Suitable Solvent start->screening dissolution 2. Dissolve Solid in Minimum Hot Solvent screening->dissolution cooling 3. Slow Cooling to Form Crystals dissolution->cooling ice_bath 4. Further Cooling in Ice Bath cooling->ice_bath filtration 5. Collect Crystals by Filtration ice_bath->filtration washing 6. Wash Crystals with Cold Solvent filtration->washing drying 7. Dry Crystals Under Vacuum washing->drying finish End: Purified Crystalline Product drying->finish

Application Notes & Protocols for the Quantification of 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 3-Chloroisothiazolo[5,4-b]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. The following methods are based on established analytical techniques for structurally similar molecules, including chloro-substituted pyridines and isothiazole derivatives, and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a fused heterocyclic compound containing both an isothiazole and a pyridine ring. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document outlines a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity for the quantification of this compound in complex matrices.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method is proposed for the quantification of this compound due to its superior sensitivity and specificity, which are essential for analyzing low-concentration samples and complex mixtures.

Experimental Protocol: LC-MS/MS Quantification

This protocol details the steps for sample preparation, instrument setup, and analysis.

1. Sample Preparation (from a solid formulation, e.g., tablets)

  • 1.1. Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • 1.2. Sample Extraction:

    • Weigh and finely crush a representative number of tablets to obtain a homogenous powder.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Add a known volume of methanol to the powder and vortex for 5 minutes to extract the analyte.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered extract with a 50:50 mixture of methanol and water to a concentration within the calibration curve range.

2. LC-MS/MS Instrumentation and Conditions

  • 2.1. Liquid Chromatography:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is recommended for good separation of heterocyclic compounds.[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      5.0 90
      7.0 90
      7.1 10

      | 10.0 | 10 |

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.[1]

    • Injection Volume: 5 µL.

  • 2.2. Mass Spectrometry:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The exact m/z will need to be determined by direct infusion of a standard solution.

      • Product ions for quantification and qualification will need to be determined by fragmentation of the precursor ion in the collision cell.

    • Source Parameters (to be optimized):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 350°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon.

    • Collision Energy: To be optimized for the specific MRM transitions.

3. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative performance parameters for the proposed LC-MS/MS method. These values are based on typical performance for the analysis of similar chlorinated heterocyclic compounds and would need to be confirmed during method validation.

ParameterExpected ValueReference
Linearity Range1 - 1000 ng/mL[1]
Correlation Coefficient (r²)≥ 0.99[1]
Limit of Detection (LOD)~0.1 - 0.5 ng/mL[1][2]
Limit of Quantification (LOQ)~0.5 - 1.5 ng/mL[1][2]
Accuracy (% Recovery)95 - 105%[1]
Precision (% RSD)< 15%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start stock Prepare Stock Solution (1 mg/mL) start->stock weigh_sample Weigh & Crush Sample start->weigh_sample working_standards Prepare Working Standards (1-1000 ng/mL) stock->working_standards inject Inject into LC-MS/MS working_standards->inject extract Extract with Methanol weigh_sample->extract centrifuge Centrifuge extract->centrifuge filter_dilute Filter & Dilute centrifuge->filter_dilute filter_dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end

Caption: Workflow for the quantification of this compound.

Logical Relationship of Method Development

method_development_logic cluster_objective Analytical Objective cluster_technique Technique Selection cluster_optimization Method Optimization cluster_validation Method Validation objective Quantify 3-Chloroisothiazolo [5,4-b]pyridine select_lcms Select LC-MS/MS for Sensitivity & Specificity objective->select_lcms opt_sample_prep Optimize Sample Preparation select_lcms->opt_sample_prep opt_lc Optimize LC Conditions (Column, Mobile Phase) select_lcms->opt_lc opt_ms Optimize MS Parameters (Ionization, MRM) select_lcms->opt_ms validate Validate Method (Linearity, Accuracy, Precision) opt_sample_prep->validate opt_lc->validate opt_ms->validate validated_method Validated Analytical Method validate->validated_method

Caption: Logical steps for developing a quantitative analytical method.

References

The Strategic Application of 3-Chloroisothiazolo[5,4-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: FBDD-AN-001

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds in drug discovery. This approach utilizes small, low molecular weight compounds ("fragments") that typically bind to biological targets with low affinity. The 3-Chloroisothiazolo[5,4-b]pyridine scaffold is a promising, yet underexplored, fragment for FBDD campaigns. Its rigid bicyclic core presents a well-defined vector for chemical elaboration, while the chlorine atom provides a versatile handle for synthetic modifications, enabling rapid fragment evolution. This document outlines the application of this compound in FBDD, focusing on its potential as a starting point for the development of potent and selective inhibitors for various therapeutic targets, particularly kinases. The isothiazolo[5,4-b]pyridine core is a known pharmacophore for inhibitors of targets such as c-KIT and Phosphoinositide 3-Kinase (PI3K).[1][2]

Rationale for Use in FBDD

The utility of this compound as a fragment is underpinned by several key features:

  • "Rule of Three" Compliance: The core scaffold is small and has a low molecular weight, adhering to the general guidelines for fragments.

  • Synthetic Tractability: The chlorine atom at the 3-position serves as a versatile synthetic handle. It can be readily displaced by nucleophiles or engaged in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for controlled vector expansion and exploration of the surrounding chemical space.

  • Structural Rigidity: The fused ring system provides a rigid framework, which can reduce the entropic penalty upon binding to a target protein and offer a clear structure-activity relationship (SAR).

  • Privileged Scaffold: The broader thiazolo[5,4-b]pyridine scaffold has been identified as a key structural motif in various kinase inhibitors, suggesting that this compound is well-suited for screening against this important class of drug targets.[1][2]

Potential Therapeutic Targets

Based on published data for related isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine derivatives, this fragment is particularly relevant for targeting:

  • Kinases:

    • c-KIT: A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST).[1]

    • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival, and are frequently dysregulated in cancer.[2]

    • Cyclin G-associated kinase (GAK): A serine/threonine kinase involved in clathrin-mediated endocytosis.[3]

  • Other Targets: The versatile nature of the scaffold suggests potential applications against a broader range of targets, which can be explored through comprehensive fragment screening campaigns.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various derivatives of the isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine scaffold against their respective targets. This data provides a benchmark for the potential potencies achievable through the elaboration of a this compound fragment.

Scaffold/Derivative ClassTargetReported IC50 ValuesReference
Thiazolo[5,4-b]pyridine Derivativesc-KIT9.87 µM to < 50% inhibition at 10 µM[1]
Thiazolo[5,4-b]pyridine Derivative 6r c-KIT V560G/D816V double mutant4.77 µM[1]
Thiazolo[5,4-b]pyridine Derivative 19a PI3Kα3.6 nM[2]
Thiazolo[5,4-b]pyridine Derivative 19b PI3Kα4.6 nM[2]
Thiazolo[5,4-b]pyridine Derivative 19c PI3Kα8.0 nM[2]

Experimental Protocols

Synthesis of this compound

A proposed synthetic route for this compound is based on the synthesis of related halogenated isothiazolopyridines.[3]

Protocol ID: SYN-001

  • Starting Material: 2,3-Dichloropyridine.

  • Step 1: Nitration. 2,3-Dichloropyridine is nitrated to introduce a nitro group, yielding 2,3-dichloro-4-nitropyridine.

  • Step 2: Thiolation. The 2-chloro substituent is selectively displaced by a thiol, such as p-methoxybenzylthiol, to give 3-chloro-2-((4-methoxybenzyl)thio)-4-nitropyridine.

  • Step 3: Reductive Cyclization. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the adjacent thioether to form the isothiazole ring. This is typically achieved using a reducing agent like iron powder in the presence of an acid.

  • Step 4: Chlorination. The resulting isothiazolo[5,4-b]pyridine is then chlorinated at the 3-position using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the final product, this compound.

Fragment Screening Protocol: Surface Plasmon Resonance (SPR)

Protocol ID: SCR-SPR-001

  • Immobilization of Target Protein: The target protein (e.g., c-KIT kinase domain) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Fragment Library Preparation: A solution of this compound is prepared in a suitable buffer (e.g., PBS with 5% DMSO) at a concentration range of 10 µM to 1 mM.

  • Binding Analysis: The fragment solution is injected over the sensor chip surface. Binding is detected as a change in the refractive index at the surface, measured in response units (RU).

  • Data Analysis: The binding data is fitted to a suitable model (e.g., 1:1 steady-state affinity) to determine the dissociation constant (KD).

Enzymatic Assay Protocol: c-KIT Kinase Assay

Protocol ID: ENZ-KIT-001

  • Reaction Mixture Preparation: A reaction mixture is prepared containing c-KIT enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP in a kinase assay buffer.

  • Compound Addition: this compound or its elaborated derivatives are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as a radiometric assay measuring the incorporation of [γ-33P]-ATP or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percent inhibition against the compound concentration.

Visualizations

Logical Workflow for FBDD using this compound

FBDD_Workflow cluster_prep Preparation cluster_screening Screening & Hit ID cluster_elaboration Hit to Lead synthesis Synthesis of This compound library Fragment Library (including title compound) synthesis->library screening Biophysical Screening (e.g., SPR, NMR) library->screening hit_id Hit Identification & Validation screening->hit_id structural Structural Biology (X-ray, Cryo-EM) hit_id->structural elaboration Fragment Elaboration (Suzuki, S_NAr) structural->elaboration sar SAR by Biochemical Assays elaboration->sar sar->structural optimization Lead Optimization sar->optimization

Caption: FBDD workflow for this compound.

PI3K Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellResponse Cell Growth, Proliferation, Survival mTORC1->CellResponse Promotes Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloroisothiazolo[5,4-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the isothiazolo[5,4-b]pyridine scaffold?

A common and effective method involves the cyclization of a substituted pyridine derivative. For instance, a multi-step synthesis can be initiated from commercially available starting materials. One approach involves the reaction of 3-amino-2-chloropyridine derivatives with an isothiocyanate.[1] Another strategy is the oxidative cyclization of a picolinonitrile intermediate.[2]

Q2: What are the key intermediates in the synthesis of substituted isothiazolo[5,4-b]pyridines?

Key intermediates can vary depending on the chosen synthetic pathway. In some routes, 4,6-dichloroisothiazolopyridines are crucial for obtaining functionalized derivatives.[3] In other syntheses, intermediates such as 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine are formed, which then undergo reduction and intramolecular cyclization to build the isothiazolo[5,4-b]pyridine skeleton.[4]

Q3: Are there any known side reactions that can affect the yield?

Yes, side reactions can significantly impact the overall yield. For example, during oxidative cyclization with bromine, over-bromination of electron-rich aromatic moieties can occur, leading to the formation of di- and tri-brominated side products.[2] In reactions involving nucleophilic substitution, the presence of multiple reactive sites can lead to a mixture of products, reducing the selectivity and yield of the desired compound.[2] Additionally, in some multi-step syntheses, side reactions like the elimination of a phenothiazine group have been observed under certain basic and thermal conditions.[5]

Troubleshooting Guide

Problem 1: Low Yield in the Cyclization Step

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. For instance, some oxidative cyclizations are performed at 0 °C to avoid halogen exchange and improve yield.[2] For other cyclizations, heating at reflux may be necessary.[6]
Incorrect Solvent The choice of solvent is critical. Ensure the solvent is appropriate for the specific reaction step. For example, ethyl acetate is used for certain bromination/cyclization reactions.[2]
Decomposition of Starting Material or Intermediate If the starting material or an intermediate is unstable under the reaction conditions, consider milder reagents or shorter reaction times. For example, lowering the temperature during the addition of reagents can prevent degradation.[2]
Formation of Side Products Analyze the crude product to identify major side products. Adjusting the stoichiometry of reagents or the reaction conditions may minimize their formation. For instance, slow, dropwise addition of bromine has been attempted to reduce over-bromination.[2]

Problem 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Insoluble Product If the product is insoluble, this can hamper purification by standard column chromatography. Consider recrystallization from a suitable solvent or a different purification technique. The insoluble nature of some amino congeners has been noted to lower purification yields.[2]
Presence of Closely Eluting Impurities Optimize the chromatographic conditions (e.g., solvent system, gradient) to improve separation. If impurities persist, consider a chemical quench or workup step to remove them before chromatography.
Product Instability on Silica Gel If the product is sensitive to silica gel, consider using a different stationary phase like alumina or a reverse-phase column for purification.

Experimental Protocols

Synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine (Key Intermediate)

This two-step procedure provides access to a key intermediate for further functionalization.

  • Synthesis of 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile:

    • To a solution of 5-bromo-3-fluoropicolinonitrile (1 equivalent) in DMA, add K2CO3 (as a base) and p-methoxybenzylthiol.

    • Stir the reaction at 0 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform an aqueous workup and purify the product. An 85% yield has been reported for this step.[2]

  • Oxidative Cyclization:

    • Dissolve the product from the previous step in ethyl acetate.

    • Add bromine (Br2) and heat the reaction at 80 °C.

    • Monitor the formation of the 3,6-dibromo-isothiazolo[4,5-b]pyridine.

    • After the reaction is complete, cool the mixture and isolate the product. A yield of 88% has been reported for this cyclization.[2]

Quantitative Data Summary

The following table summarizes reported yields for various steps in the synthesis of isothiazolo[5,4-b]pyridine and related derivatives.

Reaction Step Starting Material Product Yield (%) Reference
Aminothiazole Formation3-amino-5-bromo-2-chloropyridine5-bromo-2-aminothiazolo[5,4-b]pyridine75[7]
Boc Protection5-bromo-2-aminothiazolo[5,4-b]pyridineBoc-protected aminothiazole90[7]
Suzuki CouplingBoc-protected aminothiazoleCoupled product70[7]
Nitro Group ReductionNitro-substituted intermediateAmino-substituted intermediate80[7]
Nucleophilic Aromatic Substitution3,6-dibromoisothiazolo[4,5-b]pyridine3-amino congener62[2]
Nucleophilic Aromatic Substitution3,6-dibromoisothiazolo[4,5-b]pyridineTertiary amine derivatives92-97[2]
Oxidative Cyclization6-chloro-3-((4-methoxybenzyl)thio)picolinonitrile3-bromo-5-chloro-isothiazolo[4,5-b]pyridineGood[2]

Visualizations

Synthesis_Pathway A 2-Chloro-3-nitropyridine B 2-Mercapto-3-nitropyridine A->B NaSH or Thiourea C 3-Amino-2-mercaptopyridine B->C Reduction (e.g., Fe/AcOH) D Isothiazolo[5,4-b]pyridine C->D Oxidative Cyclization (e.g., I2, H2O2) E This compound D->E Chlorination (e.g., SOCl2, POCl3)

Caption: General synthetic pathway to this compound.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Pure Purity OK CheckPurity->Pure Yes Impure Purify Starting Materials CheckPurity->Impure No AnalyzeSideProducts Analyze Crude Mixture for Side Products Pure->AnalyzeSideProducts SideProducts Side Products Identified AnalyzeSideProducts->SideProducts Yes NoSideProducts No Major Side Products AnalyzeSideProducts->NoSideProducts No ChangeReagents Consider Alternative Reagents SideProducts->ChangeReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) NoSideProducts->OptimizeConditions

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 3-Chloroisothiazolo[5,4-b]pyridine and similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is a good starting solvent for preparing a stock solution of this compound?

For initial in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds.[2] A typical starting concentration for a DMSO stock solution is 10 mM.[2]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because the compound is soluble in the organic stock solvent but not in the final aqueous medium. To address this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to use a more diluted final concentration in your assay.

  • Use co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[3]

  • Adjust the pH: If your compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[3]

  • Employ surfactants or cyclodextrins: These agents can help to solubilize hydrophobic compounds in aqueous solutions.[4]

Q4: Can I heat the solution to improve the solubility of this compound?

Gently warming the solution can sometimes help to dissolve a compound, particularly for solid solutes.[5] However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. It is recommended to perform thermal stability tests before employing heat as a routine solubilization method.

Troubleshooting Guides

Guide 1: Initial Solvent Screening and Stock Solution Preparation

If you are unsure which solvent to use or are experiencing issues with your initial stock solution, follow this systematic approach.

Problem: Difficulty in dissolving this compound to create a stable stock solution.

Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Stock Solution Preparation cluster_3 Troubleshooting start Start: Undissolved Compound assess_purity Assess Compound Purity (e.g., NMR, LC-MS) start->assess_purity screen_solvents Screen Common Organic Solvents (DMSO, DMF, Ethanol, Methanol) assess_purity->screen_solvents select_solvent Select Solvent with Best Solubility screen_solvents->select_solvent prepare_stock Prepare Concentrated Stock (e.g., 10-50 mM) select_solvent->prepare_stock check_stability Check for Precipitation at Room Temp & 4°C prepare_stock->check_stability precipitates Precipitation Occurs check_stability->precipitates stable_stock Stable Stock Solution Achieved check_stability->stable_stock No use_sonication Use Gentle Warming or Sonication precipitates->use_sonication Yes recheck_stability Re-check Stability use_sonication->recheck_stability recheck_stability->precipitates recheck_stability->stable_stock Stable

Caption: Workflow for preparing a stable stock solution.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, ethanol, methanol) in small, measured increments.

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Sonication/Warming: If the compound does not dissolve at room temperature, try gentle warming (e.g., 37°C) or sonication for a few minutes.

  • Determination: The solvent that dissolves the compound at the highest concentration with the least effort is the most suitable for preparing your stock solution.

Guide 2: Addressing Precipitation in Aqueous Solutions

Problem: The compound precipitates out of the aqueous buffer during the experiment, leading to inconsistent results.

Decision Tree for Method Selection:

G start Compound Precipitates in Aqueous Buffer is_ionizable Does the compound have ionizable groups (pKa)? start->is_ionizable ph_adjustment Adjust Buffer pH is_ionizable->ph_adjustment Yes cosolvency Use Co-solvents (e.g., Ethanol, PEG) is_ionizable->cosolvency No check_effect Does pH change affect assay performance? ph_adjustment->check_effect check_cosolvent_effect Does co-solvent affect assay performance? cosolvency->check_cosolvent_effect success Problem Solved check_effect->success No advanced_methods Consider Advanced Methods: - Surfactants (e.g., Tween-80) - Cyclodextrins - Solid Dispersions check_effect->advanced_methods Yes check_cosolvent_effect->success No check_cosolvent_effect->advanced_methods Yes G cluster_0 Aqueous Solution cluster_1 Aqueous Solution with Co-solvent W1 Water W2 Water W3 Water W4 Water W5 Water W6 Water C Compound (Precipitated) W7 Water W8 Water W9 Water CS1 Co-solvent CS2 Co-solvent CS3 Co-solvent C_sol Compound (Solubilized)

References

optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the functionalization of 3-Chloroisothiazolo[5,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the 3-position of this compound?

A1: The primary strategies for functionalizing the 3-position involve metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The most frequently employed methods are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with strong nucleophiles, particularly N-nucleophiles like amines.[3]

Q2: Which position on the isothiazolo[5,4-b]pyridine core is most reactive?

A2: In the context of nucleophilic attack, positions "ortho" or "para" to the pyridine nitrogen are generally more activated. For this compound, the chlorine at the 3-position is susceptible to displacement via both cross-coupling and SNAr pathways. The reactivity can be influenced by the specific reaction conditions and the electronic nature of the coupling partners.

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction for this substrate?

A3: Critical parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent system. The reactivity of aryl chlorides can be challenging, often requiring more specialized catalyst systems than bromides or iodides.[4] Key considerations are:

  • Catalyst/Ligand: Electron-rich and sterically hindered phosphine ligands often improve catalytic activity for aryl chlorides.

  • Base: The choice of base is crucial for activating the boronic acid. Common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4).

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DMF) and an aqueous solution of the base is typically used.[5][6]

Q4: What challenges might I encounter during the purification of functionalized isothiazolo[5,4-b]pyridines?

A4: Common purification challenges include the removal of residual palladium catalyst, separation from starting materials or homo-coupled byproducts, and product insolubility. The basic nature of the pyridine nitrogen can cause streaking on silica gel columns; this can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine or pyridine) to the eluent. In some cases, products may be highly insoluble, necessitating purification by precipitation or recrystallization.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but I am observing very low conversion to the desired product. What are the potential causes and solutions?

Answer:

Low yields in Suzuki couplings of aryl chlorides are a common issue. The problem often lies with catalyst deactivation or suboptimal reaction conditions. Below are potential causes and troubleshooting steps.

Potential Causes & Solutions

Potential Cause Recommended Solution Rationale
Inactive Catalyst/Ligand Use a catalyst system known to be effective for aryl chlorides, such as PdCl₂(dtbpf) or a combination of Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃.[7] Aryl chlorides require more electron-rich and active palladium complexes for efficient oxidative addition, which is often the rate-limiting step.[4]
Inappropriate Base Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). A stronger base can be more effective at promoting the transmetalation step, especially with less reactive boronic acids.
Incorrect Solvent Screen different solvents. DMF has been shown to be effective in similar systems.[5] Other common choices include toluene/water or 1,4-dioxane/water mixtures. The solvent affects the solubility of reagents and the stability of the catalytic species.
Low Reaction Temperature Increase the reaction temperature, typically to 80-120 °C. Monitor for potential decomposition. The oxidative addition to the C-Cl bond is often slow and requires thermal energy.

| Degradation of Boronic Acid | Use fresh boronic acid or consider using the corresponding boronate ester, which can be more stable. | Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines) upon storage. |

Issue 2: Poor Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. How can I optimize this reaction?

Answer:

Optimizing the Buchwald-Hartwig amination involves carefully selecting the ligand, base, and reaction conditions to favor the desired C-N bond formation.

Potential Causes & Solutions

Potential Cause Recommended Solution Rationale
Suboptimal Ligand Screen different phosphine ligands. For primary amines, bidentate ligands like BINAP or Xantphos are often effective.[1][8] For hindered amines, sterically bulky monophosphine ligands may be superior. The ligand structure dictates the geometry and reactivity of the palladium center, influencing both oxidative addition and reductive elimination steps.
Incorrect Base Use a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[2] A strong base is required to deprotonate the amine and form the palladium-amido complex necessary for reductive elimination.
Catalyst Decomposition Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. High temperatures can also lead to catalyst decomposition.

| Amine Volatility | If using a low-boiling-point amine, perform the reaction in a sealed tube to prevent its evaporation. | Loss of the amine from the reaction mixture will naturally lead to lower conversions. |

Issue 3: Formation of Side Products in Nucleophilic Aromatic Substitution (SNAr)

Question: I am performing an SNAr with an amine nucleophile on this compound, but I am observing multiple products. What could be the cause?

Answer:

Side product formation in SNAr reactions on heteroaromatic systems can arise from competing reaction pathways or degradation.

Potential Causes & Solutions

Potential Cause Recommended Solution Rationale
Competing Reactions If other reactive sites exist on the molecule (e.g., another halogen), regioselectivity can be an issue. Lowering the reaction temperature can sometimes improve selectivity.[3] Lower temperatures favor the kinetically controlled product, which is often the desired one at the most activated site.
Ring Opening of Isothiazole The isothiazole ring can sometimes be susceptible to nucleophilic attack, especially with very strong nucleophiles or harsh conditions. Use milder conditions (lower temperature, less reactive nucleophile if possible) to avoid degradation of the core structure.
Over-alkylation/arylation If the product amine is more nucleophilic than the starting amine, it can react further. Use a slight excess of the starting amine to outcompete the product for reaction with the starting material.

| Dehalogenation | Reductive dehalogenation can occur in the presence of certain reagents or catalyst residues. | Ensure starting materials are pure and reaction vessels are clean. If using a palladium catalyst for a different step, ensure it is fully removed. |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base such as Cs₂CO₃ (2.5 eq.), and the palladium catalyst (e.g., PdCl₂(dtbpf), 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., DMF or a 1,4-dioxane/water mixture).

  • Heat the reaction mixture at the desired temperature (e.g., 90-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel flash column chromatography to afford the desired product.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a reaction vessel.

  • Add degassed anhydrous solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by silica gel chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, NMP, or DMA).[3]

  • Add the nitrogen-containing nucleophile (2.0-3.0 eq.).

  • Heat the reaction mixture to reflux or a specified temperature (e.g., 80-120 °C) and stir overnight or until completion as monitored by TLC or LC-MS.[3]

  • Cool the reaction and evaporate the volatiles in vacuo.

  • Purify the crude residue by silica gel flash column chromatography, often using a hexane/ether or hexane/ethyl acetate gradient, to yield the functionalized product.[3]

Visualizations

Functionalization_Workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_reagents Key Reagents cluster_end Products & Workup Start This compound Suzuki Suzuki Coupling (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald SNAr SNAr (C-N, C-O, C-S Bond) Start->SNAr Reagent_S Ar-B(OH)₂ Pd Catalyst, Base Suzuki->Reagent_S Workup Aqueous Workup & Extraction Suzuki->Workup Reagent_B R₂NH Pd Catalyst, Ligand, Base Buchwald->Reagent_B Buchwald->Workup Reagent_N Nu-H (e.g., R₂NH) Solvent, Heat SNAr->Reagent_N SNAr->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Functionalized Product Purification->Product

Caption: General workflow for the functionalization of this compound.

Troubleshooting_Flowchart Start Low Yield in Cross-Coupling Reaction Check_Catalyst Is the catalyst/ligand appropriate for Ar-Cl? Start->Check_Catalyst Change_Catalyst Action: Use bulky, electron-rich ligand (e.g., P(t-Bu)₃, dtbpf) Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Action: Switch to a stronger base (e.g., Cs₂CO₃, NaOtBu) Check_Base->Change_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Action: Increase temperature (e.g., to 100-120 °C) Check_Temp->Increase_Temp No Check_Inert Is the reaction under strictly inert conditions? Check_Temp->Check_Inert Yes Increase_Temp->Check_Inert Improve_Inert Action: Degas solvents, use glovebox for setup Check_Inert->Improve_Inert No End Re-run Optimized Reaction Check_Inert->End Yes Improve_Inert->End

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

References

Technical Support Center: 3-Chloroisothiazolo[5,4-b]pyridine Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroisothiazolo[5,4-b]pyridine crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the crystallization of this compound?

A1: Based on purification methods for structurally similar isothiazolopyridine derivatives, a common and effective starting point is a mixed solvent system of ethyl acetate and a non-polar co-solvent like petroleum ether or hexane.[1] The ideal ratio will depend on the purity of your material and the desired crystal yield. It is recommended to start by dissolving the compound in a minimal amount of warm ethyl acetate and then slowly adding the non-polar co-solvent until turbidity is observed.

Q2: My compound is not crystallizing from the solution. What should I do?

A2: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution. This will provide a template for further crystallization.

  • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Cooling: Try cooling the solution to a lower temperature using an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q3: The crystallized product appears oily or as an amorphous solid. How can I obtain well-defined crystals?

A3: Oiling out or the formation of an amorphous precipitate can occur if the solution is supersaturated to a high degree or if the cooling rate is too fast. To address this, try the following:

  • Re-dissolve and cool slowly: Reheat the solution until the oil or amorphous solid redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvent systems. A good solvent for crystallization is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

Q4: The yield of my crystallized product is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Incomplete precipitation: The compound may still be too soluble in the mother liquor. Try cooling the solution for a longer period or to a lower temperature. You can also try to carefully evaporate some of the solvent to increase the concentration of the compound.

  • Using too much solvent: Initially dissolving the compound in an excessive amount of solvent will result in a significant portion remaining in the solution even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

Q5: How can I assess the purity of my crystallized this compound?

A5: The purity of the crystallized product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to detect the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure and identify any residual impurities.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Problem 1: No Crystal Formation

G start No Crystals Formed q1 Is the solution clear or cloudy? start->q1 clear Solution is Clear q1->clear Clear cloudy Solution is Cloudy (Potential for micro-crystals) q1->cloudy Cloudy action1 Scratch inner surface of the flask with a glass rod. clear->action1 cloudy->action1 action2 Add a seed crystal of the pure compound. action1->action2 action3 Concentrate the solution by evaporating some solvent. action2->action3 action4 Cool the solution to a lower temperature. action3->action4 end Crystals should form. action4->end

Figure 1. Troubleshooting workflow for inducing crystallization.
Problem 2: Oiling Out or Amorphous Precipitate

G start Oily or Amorphous Precipitate action1 Re-heat the solution to re-dissolve the precipitate. start->action1 q1 Did the precipitate re-dissolve completely? action1->q1 yes Yes q1->yes no No q1->no action3 Allow the solution to cool slowly. (e.g., in an insulated container) yes->action3 action2 Add a small amount of additional solvent and continue heating. no->action2 action2->q1 action4 Consider changing the solvent system. action3->action4 If problem persists end Formation of well-defined crystals. action3->end

Figure 2. Troubleshooting workflow for addressing oiling out.

Experimental Protocols

Protocol 1: General Recrystallization from a Mixed Solvent System

This protocol is a general guideline for the recrystallization of this compound using an ethyl acetate/petroleum ether solvent system. The optimal volumes will vary depending on the amount and purity of the starting material.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Petroleum ether or hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add ethyl acetate dropwise until the solid completely dissolves. Avoid adding an excess of solvent.

  • Once the solid is dissolved, remove the flask from the heat.

  • Slowly add petroleum ether dropwise while stirring until the solution becomes slightly turbid (cloudy).

  • If the turbidity persists, gently warm the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. For better crystal formation, you can insulate the flask.

  • Once the solution has reached room temperature, you can place it in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.

  • Dry the crystals under vacuum or in a desiccator.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation a Place crude solid in flask b Add minimal hot solvent (Ethyl Acetate) a->b c Add anti-solvent (Petroleum Ether) until turbid b->c d Cool slowly to room temperature c->d e Cool further in an ice bath d->e f Vacuum filter crystals e->f g Wash with cold anti-solvent f->g h Dry crystals g->h

Figure 3. Experimental workflow for recrystallization.

Data Presentation

Predicted Solubility of this compound

Disclaimer: The following data are predicted solubilities based on computational models and should be used as a guideline for solvent screening.[2][3][4][5][6] Actual experimental solubilities may vary.

SolventPredicted Solubility at 25°C (g/L)Predicted Solubility at 75°C (g/L)Polarity IndexNotes
Water< 0.1< 0.510.2Very low solubility expected.
Methanol5 - 1550 - 1005.1Good potential for single-solvent recrystallization.
Ethanol2 - 1040 - 804.3Good potential for single-solvent recrystallization.
Acetone20 - 40> 2005.1Likely too soluble for good recovery at room temperature.
Ethyl Acetate15 - 30> 1504.4Good "soluble" solvent for mixed-solvent systems.
Dichloromethane30 - 60> 2003.1Likely too soluble for good recovery.
Toluene1 - 520 - 502.4Potential for single or mixed-solvent recrystallization.
Hexane< 0.1< 10.1Good "anti-solvent" for mixed-solvent systems.
Petroleum Ether< 0.1< 1~0.1Good "anti-solvent" for mixed-solvent systems.

References

challenges in the scale-up of 3-Chloroisothiazolo[5,4-b]pyridine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Chloroisothiazolo[5,4-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common starting materials for the synthesis of the isothiazolo[5,4-b]pyridine scaffold?

A1: Common starting materials include substituted pyridines. For instance, a typical route may begin with 2-chloropyridines that are functionalized to build the fused isothiazole ring. One reported synthesis starts from 5-bromo-3-fluoropicolinonitrile to ensure selectivity during subsequent nucleophilic aromatic substitution reactions.[1] Another approach utilizes 2-chloro-3-nitropyridines.[2]

Q2: I am observing low yields during the cyclization step to form the isothiazolo[5,4-b]pyridine ring. What are the potential causes and solutions?

A2: Low yields during cyclization can be attributed to several factors:

  • Reaction Temperature: Some traditional methods for the synthesis of isothiazolo[5,4-b]pyridines require high temperatures (around 250°C), which can lead to degradation.[3] More recent methods, such as oxidative cyclization with bromine, can be performed at lower temperatures (e.g., 0°C to 80°C) to improve yields and avoid side reactions like halogen exchange.[1]

  • Reagent Choice: The choice of reagents for introducing the sulfur atom and subsequent cyclization is critical. Using reagents like sodium sulfide or protected thiols can sometimes lead to complex reaction mixtures and side products.[1] A successful approach involves the use of p-methoxybenzylthiol followed by oxidative cyclization with bromine.[1]

  • Substituent Effects: The electronic nature of the substituents on the pyridine ring can influence the reactivity and stability of intermediates, impacting the overall yield.

Q3: We are facing difficulties in purifying the final this compound product. What purification strategies are recommended?

A3: Purification of isothiazolo[5,4-b]pyridine derivatives can be challenging, especially at a larger scale.

  • Chromatography: Silica gel flash column chromatography is frequently used at the lab scale for purification.[1] However, this method is often not economically viable for large-scale production.

  • Crystallization/Recrystallization: Developing a robust crystallization method is crucial for scale-up. This may involve screening various solvents and solvent mixtures to find conditions that provide the desired purity and crystal form.

  • Insolubility Issues: Some derivatives, such as the 3-amino analogue, have been reported to be insoluble, which complicates purification.[1] Careful selection of solvents and pH adjustment during workup may help to mitigate this issue.

Q4: What are the potential side reactions to be aware of during the synthesis, and how can they be minimized?

A4: Side reactions can significantly impact yield and purity.

  • Over-bromination: During bromination steps, there is a risk of undesired bromination on activated aromatic rings if present in the molecule.[1] Careful control of stoichiometry and reaction temperature is essential.

  • Disubstitution: In substitution reactions on di-halogenated intermediates, there is a possibility of disubstitution, leading to impurities that can be difficult to separate.[1] Controlling the stoichiometry of the nucleophile and the reaction time can help to favor monosubstitution.

  • Degradation with Palladium Catalysts: In palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, degradation of certain functional groups (e.g., triple bonds) can occur.[1] Screening of different palladium catalysts, ligands, and reaction conditions may be necessary to find a compatible system.

Q5: Are there any specific safety precautions to consider during the scale-up of this compound production?

A5: Yes, several safety aspects should be carefully evaluated for scale-up.

  • Hazardous Reagents: The synthesis may involve hazardous reagents such as thionyl chloride for chlorination steps. Thionyl chloride is corrosive and reacts violently with water. Performing a thorough safety assessment, including reaction calorimetry, is crucial to understand and control the thermal hazards of the reaction, especially when scaling up.[4]

  • Solvent Compatibility: Incompatibilities between reagents and solvents can pose significant safety risks. For example, the use of thionyl chloride in MTBE has been reported to be hazardous due to solvent decomposition and gas evolution.[4] Toluene has been identified as a safer alternative solvent for chlorination reactions with thionyl chloride.[4]

  • Exothermic Reactions: Many reactions in organic synthesis are exothermic. It is essential to have adequate cooling capacity and to control the rate of addition of reagents to prevent thermal runaways.

Quantitative Data Summary

Table 1: Reported Yields for Key Synthetic Steps in the Preparation of Isothiazolo[5,4-b]pyridine Derivatives

StepStarting MaterialProductReagents and ConditionsYieldReference
Nucleophilic Aromatic Substitution5-bromo-3-fluoropicolinonitrile5-bromo-3-((4-methoxybenzyl)thio)picolinonitrilep-methoxybenzylthiol, K₂CO₃, DMA, 0°C85%[1]
Oxidative Cyclization5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile3,6-dibromo-isothiazolo[4,5-b]pyridineBr₂, EtOAc, 80°C88%[1]
Nucleophilic Substitution (Tertiary Amine)3,6-dibromoisothiazolo[4,5-b]pyridine4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholineMorpholine, EtOH92%[1]
Nucleophilic Substitution (Primary Amine)3,6-dibromoisothiazolo[4,5-b]pyridine6-Bromo-N-methylisothiazolo[4,5-b]pyridin-3-amineMethylamine, EtOH62%[1]
Suzuki Coupling4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine4-(6-(3,4-dimethoxyphenyl)isothiazolo[4,5-b]pyridin-3-yl)morpholine(3,4-dimethoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, THF/H₂O51-87%[1]

Experimental Protocols

Protocol 1: Synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine

This two-step procedure starts from commercially available 5-bromo-3-fluoropicolinonitrile.

  • Step 1: Synthesis of 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile

    • To a solution of 5-bromo-3-fluoropicolinonitrile in DMA at 0°C, add K₂CO₃ followed by the dropwise addition of p-methoxybenzylthiol.

    • Stir the reaction mixture at 0°C until completion (monitor by TLC).

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product, for example by column chromatography, to yield 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile.[1]

  • Step 2: Oxidative Cyclization to 3,6-dibromo-isothiazolo[4,5-b]pyridine

    • Dissolve 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile in ethyl acetate.

    • Add bromine dropwise to the solution at a controlled temperature (e.g., 80°C).

    • Stir the reaction until the starting material is consumed.

    • After cooling, the product can be isolated by filtration or after an appropriate workup.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Oxidative Cyclization cluster_final_step Step 3: Chlorination (Hypothetical) start1 5-bromo-3-fluoropicolinonitrile step1 Synthesis of 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile start1->step1 start2 p-methoxybenzylthiol start2->step1 step2 Synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine step1->step2 Br₂, EtOAc final_product This compound step2->final_product Chlorinating Agent (e.g., SOCl₂)

Caption: Synthetic workflow for isothiazolo[5,4-b]pyridine.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield in Cyclization Step cause1 High Reaction Temperature start->cause1 cause2 Suboptimal Reagents start->cause2 cause3 Substituent Effects start->cause3 solution1 Lower Temperature (e.g., 0-80°C) cause1->solution1 solution2 Use p-methoxybenzylthiol & Br₂ for cyclization cause2->solution2 solution3 Modify protecting groups or synthetic route cause3->solution3

Caption: Troubleshooting low cyclization yields.

References

Technical Support Center: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 3-Chloroisothiazolo[5,4-b]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when proceeding via the diazotization of 3-Aminoisothiazolo[5,4-b]pyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization of the starting amine. 2. Decomposition of the diazonium salt before the addition of the chloride source. 3. Suboptimal temperature control during the reaction.1. Ensure the complete dissolution of 3-Aminoisothiazolo[5,4-b]pyridine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. Avoid letting the diazonium salt solution warm up. 3. Maintain a low temperature throughout the diazotization and the subsequent chlorination step.
Presence of 3-Hydroxyisothiazolo[5,4-b]pyridine Impurity The diazonium salt intermediate reacts with water.1. Use concentrated acids to minimize the water content in the reaction mixture. 2. Ensure the reaction is carried out at a low temperature to suppress the hydrolysis of the diazonium salt. 3. Add the diazonium salt solution to the chloride source solution, rather than the other way around, to ensure an excess of chloride ions are present.
Residual 3-Aminoisothiazolo[5,4-b]pyridine in the Product Incomplete reaction.1. Increase the reaction time for the diazotization or the chlorination step. 2. Ensure stoichiometric or a slight excess of reagents (sodium nitrite and copper(I) chloride) is used. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Azo-Dye Byproducts (Colored Impurities) The diazonium salt couples with the unreacted starting amine or the product.1. Maintain a sufficiently acidic pH to prevent the coupling reaction. 2. Add the sodium nitrite solution slowly and subsurface to the amine solution to avoid localized high concentrations of nitrous acid. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficulty in Product Isolation/Purification The product is contaminated with copper salts (if using Sandmeyer/Gattermann reaction).1. After reaction completion, quench the mixture with a suitable reagent to decompose any remaining diazonium salts. 2. Use an aqueous workup with a complexing agent like ammonia or ammonium chloride to remove copper salts. 3. Purify the crude product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method is the Sandmeyer or Gattermann reaction, starting from 3-Aminoisothiazolo[5,4-b]pyridine. This involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of the chloro group using a copper(I) chloride catalyst (Sandmeyer) or copper powder (Gattermann).[1]

Q2: My final product is a dark, tarry substance. What could be the reason?

A2: The formation of dark, polymeric, or tarry substances often indicates the decomposition of the diazonium salt intermediate. This can be caused by elevated temperatures, exposure to light, or the presence of certain metal ions. It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction steps and to use the diazonium salt immediately after its formation.

Q3: How can I effectively remove the 3-Hydroxyisothiazolo[5,4-b]pyridine impurity?

A3: Purification can be achieved through column chromatography. The polarity difference between the chloro and hydroxy compounds allows for their separation on a silica gel column. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be employed.

Q4: Are there alternative methods to introduce the chloro group that might produce fewer impurities?

A4: While the Sandmeyer/Gattermann reactions are common, other chlorinating agents can be explored, though they may present their own challenges. For some heterocyclic systems, direct chlorination is possible, but this can lead to a lack of regioselectivity and over-chlorination. The choice of method depends on the overall synthetic strategy and the stability of the isothiazolo[5,4-b]pyridine ring system to different reagents.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the consumption of the starting material and the formation of the product in real-time. For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

Synthesis of this compound via Diazotization

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Aminoisothiazolo[5,4-b]pyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Diazotization:

    • In a flask equipped with a stirrer and a thermometer, dissolve 3-Aminoisothiazolo[5,4-b]pyridine in concentrated HCl at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Chlorination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, keeping the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water and neutralize it carefully with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Pathway Start 3-Aminoisothiazolo[5,4-b]pyridine Diazonium Isothiazolo[5,4-b]pyridine-3-diazonium Chloride Start->Diazonium NaNO2, HCl 0-5 °C Product This compound Diazonium->Product CuCl, HCl Impurity1 3-Hydroxyisothiazolo[5,4-b]pyridine Diazonium->Impurity1 H2O Impurity2 Azo-Dye Byproduct Diazonium->Impurity2 + Starting Amine

Caption: Synthesis pathway and potential impurity formation.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Diazotization Diazotization Step Start->Diazotization Chlorination Chlorination Step Diazotization->Chlorination LowYield Low Yield? Diazotization->LowYield Workup Work-up & Purification Chlorination->Workup Chlorination->LowYield ColoredImpurity Colored Impurity? Chlorination->ColoredImpurity End Pure Product Workup->End HydroxyImpurity Hydroxy Impurity? Workup->HydroxyImpurity AmineResidue Unreacted Amine? Workup->AmineResidue Sol_LowYield Check Temp, Reagent Stoichiometry LowYield->Sol_LowYield Yes Sol_Hydroxy Use Conc. Acid, Low Temp HydroxyImpurity->Sol_Hydroxy Yes Sol_Amine Increase Reaction Time/Reagents AmineResidue->Sol_Amine Yes Sol_Color Maintain Low pH, Slow Addition ColoredImpurity->Sol_Color Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

enhancing the stability of 3-Chloroisothiazolo[5,4-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Chloroisothiazolo[5,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution.

Disclaimer: Publicly available data on the specific degradation kinetics and pathways of this compound is limited. The following guides are based on general principles of small molecule stability and best practices in pharmaceutical sciences. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses common issues that may arise during experiments, potentially linked to the instability of this compound.

Question Possible Cause Related to Instability Recommended Action
Why is the biological activity of my compound decreasing over time in my assay? The compound may be degrading in the assay medium (e.g., buffer, cell culture medium) at the experimental temperature (e.g., 37°C).1. Prepare fresh stock solutions for each experiment. 2. Perform a time-course experiment to assess compound stability in the assay medium by incubating it for the duration of the assay and then analyzing its concentration by HPLC. 3. Consider the pH and potential for hydrolysis or oxidation in your medium.
I am observing new, unexpected peaks in my HPLC analysis of an older solution. These new peaks are likely degradation products. This indicates that the compound is not stable under the current storage conditions (solvent, temperature, light exposure).1. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. 2. Re-evaluate your storage conditions. Store solutions at a lower temperature (e.g., -20°C or -80°C), protect from light, and use aprotic solvents if hydrolysis is suspected.
The concentration of my stock solution, as determined by UV-Vis or HPLC, is lower than expected. The compound may have degraded in the stock solution solvent. Some solvents can promote degradation over time.1. Verify the stability of the compound in your chosen solvent by analyzing the concentration at regular intervals. 2. Consider alternative solvents. For example, if you are using a protic solvent like methanol, try an aprotic solvent like DMSO or acetonitrile. 3. Ensure the solvent is anhydrous if the compound is susceptible to hydrolysis.
My experimental results are inconsistent between batches of experiments. This could be due to inconsistent preparation and storage of the compound solutions. Degradation can occur at different rates depending on minor variations in conditions.1. Standardize your protocol for solution preparation, including the source and grade of solvents, and the exact storage conditions (temperature, light protection, container type). 2. Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of heterocyclic compounds like this compound can be influenced by several factors:

  • pH: The fused pyridine ring and the isothiazole ring have nitrogen atoms that can be protonated or deprotonated, potentially opening up degradation pathways such as hydrolysis. The chloro substituent can also be susceptible to nucleophilic attack, especially at higher pH.

  • Solvent: Protic solvents (e.g., water, methanol) can participate in hydrolytic degradation. The polarity of the solvent can also influence reaction rates.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Many aromatic and heterocyclic compounds are susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if the molecule has sites susceptible to oxidation.

Q2: What is a forced degradation study and why is it important?

A2: A forced degradation study (or stress testing) is a series of experiments where the compound is exposed to harsh conditions (e.g., strong acids and bases, high heat, intense light, oxidizing agents) to deliberately induce degradation.[1] This is crucial for:

  • Identifying potential degradation products: Understanding what the compound breaks down into is important for safety and analytical monitoring.

  • Elucidating degradation pathways: This knowledge can help in designing stable formulations and defining appropriate storage conditions.

  • Developing stability-indicating analytical methods: A method is "stability-indicating" if it can accurately measure the active compound in the presence of its degradation products.[2][3][4]

Q3: How should I prepare and store stock solutions of this compound?

A3: While specific data is not available, the following are general best practices:

  • Solvent Selection: Start with a high-purity, anhydrous, aprotic solvent such as DMSO or acetonitrile.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your experimental system.

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Handling: Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical procedure to assess the stability of this compound under various stress conditions.

Objective: To generate potential degradation products and identify conditions under which the compound is unstable.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.

  • Expose aliquots of this solution to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation.[1] You may need to adjust the duration or temperature to reach this target.

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), take a sample, neutralize it if necessary (e.g., for acid and base samples), dilute it to a suitable concentration, and analyze it using a stability-indicating HPLC method.

  • Analyze the results: Compare the chromatograms of the stressed samples to the control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Table of Suggested Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Degradation Solid compound or solution80°C48 hours
Photostability Solution exposed to lightRoom TempAs per ICH Q1B

Note: The conditions listed are starting points and may need to be optimized.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Generate stressed samples: Use the protocol above to create samples containing the parent compound and its degradation products. A mixture of these stressed samples can be used as a resolution test mixture.

  • Select a column: A C18 column is a common starting point for reverse-phase chromatography of small molecules.

  • Optimize the mobile phase:

    • Start with a simple gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Inject the resolution test mixture and evaluate the separation of the parent peak from the degradation product peaks.

  • Adjust parameters for optimal resolution:

    • Modify the gradient slope, initial and final mobile phase compositions, and run time.

    • Change the mobile phase pH by using different buffers (e.g., phosphate, acetate) if peak shape or resolution is poor.

    • Vary the column temperature (e.g., 25-40°C) to improve separation efficiency.

  • Set the detection wavelength: Use a photodiode array (PDA) detector to analyze the UV spectra of the parent compound and degradation products. Select a wavelength that provides a good response for all relevant peaks.

  • Validate the method: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose Aliquots oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose Aliquots thermal Thermal (80°C) prep_stock->thermal Expose Aliquots photo Photolytic (ICH Q1B) prep_stock->photo Expose Aliquots sampling Sample at Time Points (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc interpret Identify Degradation Products & Assess Stability Profile hplc->interpret

Caption: Workflow for a Forced Degradation Study.

G start Inconsistent Experimental Results check_prep Review Solution Preparation & Storage start->check_prep is_fresh Are solutions prepared fresh? check_prep->is_fresh is_stored Are solutions stored correctly? (-20°C, dark) is_fresh->is_stored Yes remediate_prep Action: Standardize Preparation & Aliquoting is_fresh->remediate_prep No run_stability Suspect Compound Instability is_stored->run_stability Yes remediate_storage Action: Change Storage (Solvent, Temp, Light) is_stored->remediate_storage No hplc_check Analyze Solution by HPLC run_stability->hplc_check degradation_peaks Degradation Peaks Observed? hplc_check->degradation_peaks degradation_peaks->remediate_storage Yes other_cause Investigate Other Experimental Variables degradation_peaks->other_cause No

Caption: Troubleshooting Logic for Stability-Related Issues.

References

Technical Support Center: 3-Chloroisothiazolo[5,4-b]pyridine NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) analysis of 3-Chloroisothiazolo[5,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing overlapping signals in the 1H NMR spectrum of my this compound sample?

Peak overlap in the 1H NMR spectrum of a molecule like this compound is common due to the limited chemical shift dispersion in the aromatic region. Protons on the pyridine ring system can have very similar electronic environments, leading to closely spaced or overlapping resonances, making direct interpretation of the 1D spectrum challenging.[1][2]

Q2: What are the initial steps to troubleshoot peak overlap in my 1H NMR spectrum?

The initial steps to address peak overlap are to re-run the sample under different experimental conditions that may induce changes in chemical shifts. Two common and effective approaches are:

  • Changing the Solvent: Running the sample in a different deuterated solvent can alter the chemical shifts of the protons. Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant changes in the chemical shifts of nearby protons compared to common solvents like CDCl3 or DMSO-d6 due to anisotropic effects.[3]

  • Varying the Temperature: Acquiring the spectrum at a different temperature can sometimes resolve overlapping signals, especially if conformational exchange or hydrogen bonding dynamics are contributing to the peak broadening or overlap.

Q3: Which 2D NMR experiments are most effective for resolving peak overlap for this compound?

For complex molecules with overlapping signals, 2D NMR spectroscopy is a powerful tool.[2][4][5] The most useful experiments for a compound like this compound are:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps in tracing the connectivity of protons within the pyridine ring.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Since 13C spectra have a much larger chemical shift range, this can resolve protons that overlap in the 1H spectrum but are attached to carbons with different chemical shifts.[1][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled. This can be particularly useful for identifying all the protons belonging to the pyridine ring system, even if some of the direct couplings are not resolved.[7]

Troubleshooting Guides

Problem 1: Overlapping Aromatic Signals in the 1H NMR Spectrum

Symptoms:

  • Broad or poorly resolved multiplets in the aromatic region of the 1H NMR spectrum.

  • Difficulty in assigning specific protons to their positions on the pyridine ring.

Workflow for Resolution:

G start Overlapping 1H NMR Signals solvent Change NMR Solvent (e.g., Benzene-d6, Pyridine-d5) start->solvent cosy Acquire 2D COSY Spectrum start->cosy solvent->cosy hsqc Acquire 2D HSQC Spectrum cosy->hsqc Identify J-coupling hmbc Acquire 2D HMBC Spectrum hsqc->hmbc Correlate 1H-13C assign Assign Protons and Carbons hmbc->assign Confirm Connectivity

Caption: Workflow for resolving overlapping 1H NMR signals.

Detailed Methodologies:

  • Solvent Change Protocol:

    • Prepare a new sample of this compound in a different deuterated solvent (e.g., from CDCl3 to C6D6).

    • Acquire a standard 1H NMR spectrum.

    • Compare the new spectrum to the original to see if the overlapping signals have resolved.

  • 2D NMR Experimental Protocols:

    • COSY: A standard COSY-45 or DQF-COSY experiment is usually sufficient. The key is to have adequate resolution in both dimensions to resolve the cross-peaks.

    • HSQC: A standard sensitivity-enhanced HSQC experiment is recommended. Optimize the spectral width in the 13C dimension to cover the aromatic region.

    • HMBC: A standard HMBC experiment should be run. The long-range coupling delay should be optimized for typical aromatic 2,3JCH couplings (around 8-10 Hz).

Data Presentation:

Table 1: Hypothetical 1H and 13C Chemical Shift Changes with Solvent

Proton/CarbonChemical Shift in CDCl3 (ppm)Chemical Shift in C6D6 (ppm)
H-48.207.95
H-57.507.30
H-78.908.65
C-4145.0144.8
C-5120.5120.3
C-7152.0151.7
C-3a155.0154.5
C-7a130.0129.8

Note: These are illustrative values to demonstrate the expected trend of upfield shifts in an aromatic solvent.

Problem 2: Ambiguous Assignment of Isomeric Protons

Symptoms:

  • Two or more protons have very similar chemical shifts and coupling patterns, making it difficult to definitively assign them to their respective positions on the molecule.

Logical Pathway for Disambiguation:

G start Ambiguous Proton Assignments hmbc Acquire 2D HMBC Spectrum start->hmbc noesy Acquire 2D NOESY/ROESY Spectrum start->noesy correlation Identify Key Long-Range Correlations (HMBC) hmbc->correlation spatial Identify Through-Space Correlations (NOESY) noesy->spatial assign Definitive Assignment correlation->assign spatial->assign

Caption: Logic for definitive assignment of ambiguous protons.

Detailed Methodologies:

  • HMBC for Long-Range Coupling:

    • The HMBC experiment is crucial for identifying which proton is coupled to which carbon over two or three bonds. For example, H-7 would be expected to show a correlation to C-5, while H-5 would show a correlation to C-7. These unique long-range correlations can break the ambiguity.

  • NOESY/ROESY for Spatial Proximity:

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can identify protons that are close to each other in space, regardless of their bonding. For instance, H-4 might show a through-space correlation to H-5, which can help in their assignment.

Data Presentation:

Table 2: Expected Key HMBC and NOESY Correlations for this compound

ProtonKey HMBC Correlations (1H → 13C)Key NOESY/ROESY Correlations (1H ↔ 1H)
H-4C-5, C-7aH-5
H-5C-4, C-7, C-3aH-4, H-7
H-7C-5, C-3aH-5

Note: These are predicted correlations based on the structure and can be used as a guide for interpreting experimental data.

References

improving the efficiency of chromatographic purification of 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of chromatographic purification of 3-Chloroisothiazolo[5,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most frequently used stationary phase for the purification of this compound and its derivatives is silica gel (230-400 mesh).[1] Alumina or Florisil can be considered as alternatives if the compound shows instability on silica gel.

Q2: What mobile phase systems are typically recommended for silica gel column chromatography of this compound?

A2: Non-polar to moderately polar solvent systems are generally effective. The most common mobile phases are mixtures of hexanes (or petroleum ether) and ethyl acetate. Ratios can vary significantly depending on the specific impurities, but a good starting point is a gradient elution from 100% hexanes to a mixture with increasing concentrations of ethyl acetate (e.g., 9:1 to 1:1 hexanes:ethyl acetate). For more polar impurities, dichloromethane and methanol mixtures may be employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) on silica gel 60 F254 plates is a standard and effective method for monitoring the separation.[1] Visualization of the spots can be achieved under UV light (254 nm and/or 366 nm).

Q4: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A4: If your compound is very polar and shows low mobility on the TLC plate, you can try a more polar mobile phase. Consider adding a small percentage of methanol to your ethyl acetate or using a dichloromethane/methanol solvent system. If the compound remains immobile, reverse-phase chromatography might be a more suitable purification technique.

Q5: I am observing streaking or tailing of my compound spot on the TLC plate. What could be the cause?

A5: Streaking or tailing on TLC can be caused by several factors, including overloading the plate, compound instability on the silica gel, or poor solubility in the mobile phase. Try spotting a more dilute solution of your sample. If streaking persists, it might indicate degradation, and you should consider deactivating the silica gel or using an alternative stationary phase.

Q6: How can I assess the purity of my final product?

A6: High-performance liquid chromatography (HPLC) is the recommended method for assessing the purity of the final compound. An RP-HPLC method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. Purity can also be assessed by 1H NMR and Mass Spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- Co-elution of structurally similar impurities.- Optimize the mobile phase by running a TLC gradient with various ratios of hexanes and ethyl acetate to maximize the difference in Rf values.- Consider using a different solvent system (e.g., dichloromethane/ethyl acetate or toluene/ethyl acetate).- If impurities are very close in polarity, preparative HPLC may be necessary.
Low Recovery of the Compound - Irreversible adsorption to the silica gel.- Compound degradation on the stationary phase.- The compound is too soluble in the mobile phase and elutes very quickly.- Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine in the mobile phase (for basic compounds).- Perform the chromatography at a lower temperature to minimize degradation.[2]- Start with a less polar mobile phase to ensure the compound binds to the column initially.
Product Elutes with the Solvent Front - The mobile phase is too polar.- The compound has very low polarity.- Start with a much less polar mobile phase (e.g., 100% hexanes or a very low percentage of ethyl acetate).- If the compound is extremely non-polar, consider using a less active stationary phase like alumina.
Crystallization of the sample on the column - The sample is poorly soluble in the mobile phase at the concentration loaded.- Load the sample onto the column in a solvent in which it is highly soluble, and ensure this loading solvent is a small volume.- "Dry loading" the sample by pre-adsorbing it onto a small amount of silica gel can prevent this issue.
Colored Impurities Co-eluting with the Product - The impurity has a very similar polarity to the product.- Try a different solvent system that may interact differently with the impurity and the product.- Consider a pre-purification step, such as a recrystallization or a wash with an appropriate solvent, to remove the colored impurity before chromatography.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use commercially available silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm and 366 nm.

  • Rf Calculation: Calculate the retention factor (Rf) for each spot to assess the separation.

Protocol 2: Silica Gel Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexanes to 9:1, then 4:1, and finally 1:1 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Analysis
  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is a common choice.

  • Gradient: A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column and record the chromatogram. The purity can be determined by the relative area of the main peak.

Data Presentation

Table 1: Recommended Starting Conditions for TLC and Column Chromatography

Technique Stationary Phase Recommended Mobile Phase System Detection Notes
TLC Silica Gel 60 F254Hexanes:Ethyl Acetate (9:1 to 1:1)UV (254 nm, 366 nm)Use to determine the optimal mobile phase for column chromatography.
Column Chromatography Silica Gel (230-400 mesh)Gradient of Hexanes and Ethyl AcetateTLC of collected fractionsStart with a low polarity and gradually increase.

Visualizations

experimental_workflow crude_product Crude 3-Chloroisothiazolo- [5,4-b]pyridine tlc TLC Analysis (Optimize Mobile Phase) crude_product->tlc column_chromatography Silica Gel Column Chromatography tlc->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_pure Combine Pure Fractions tlc_monitoring->combine_pure evaporation Solvent Evaporation combine_pure->evaporation pure_product Pure Product evaporation->pure_product hplc_analysis HPLC Purity Analysis pure_product->hplc_analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Review TLC Optimization start->check_tlc prep_hplc Consider Preparative HPLC start->prep_hplc Still no separation change_solvent Try Different Mobile Phase System check_tlc->change_solvent Rf values too close gradient Optimize Elution Gradient check_tlc->gradient Good Rf separation change_solvent->start gradient->start

Caption: Troubleshooting logic for poor separation during column chromatography.

References

Validation & Comparative

Efficacy of Isothiazolopyridine and Thiazolopyridine Scaffolds as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the inhibitory potential of isothiazolopyridine and thiazolopyridine derivatives.

Comparative Efficacy of Isothiazolopyridine and Thiazolopyridine Derivatives

The inhibitory potency of various derivatives from the isothiazolo[4,3-b]pyridine, isothiazolo[4,5-b]pyridine, and thiazolo[5,4-b]pyridine families against different kinase targets is summarized below.

Compound ScaffoldDerivative/CompoundTarget KinaseIC50Reference
Isothiazolo[4,3-b]pyridine Compound 1 (phenyl and morpholine substituted)GAK51 nM[1]
Compound 2 (with hydrogen bond acceptor)GAK14 nM[1]
Compound 3 (aryl at position 5)GAK24 nM[1]
Isothiazolo[4,5-b]pyridine Newly synthesized derivativesGAKInactive[1][2]
Thiazolo[5,4-b]pyridine 6h (3-(trifluoromethyl)phenyl substituted)c-KIT9.87 µM[3]
6k (4-dimethylamino, 3-(trifluoromethyl)phenyl)c-KIT4.31 µM[3]
6l (4-morpholino, 3-(trifluoromethyl)phenyl)c-KIT1.76 µM[3]
6m (4-methylpiperazino, 3-(trifluoromethyl)phenyl)c-KIT2.17 µM[3]
6r (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)c-KIT0.14 µM[3]
6rc-KIT V560G/D816VPotent Inhibition[3]
Imatinib (Reference)c-KIT0.27 µM[3]
Imatinib (Reference)c-KIT V560G/D816V37.93 µM[3]
Sunitinib (Reference)c-KIT0.14 µM[3]
19a (2-pyridyl, 4-morpholinyl substituted)PI3Kα3.6 nM[4][5]
19aPI3Kγ1.8 nM[4][5]
19aPI3Kδ2.5 nM[4][5]
19b (2-chloro-4-florophenyl sulfonamide)PI3Kα4.6 nM[4][5]
19c (5-chlorothiophene-2-sulfonamide)PI3Kα8.0 nM[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Assay (c-KIT)

Biochemical kinase assays for c-KIT were performed using a bioluminescent-based method (ADP-Glo assay kit). The compounds were tested in a 10-dose IC50 mode with 3-fold serial dilutions, starting from a high concentration. The kinase reactions were carried out with 10 µM ATP. For the imatinib-resistant c-KIT V560G/D816V double mutant, a similar protocol was followed.[3]

Phosphoinositide 3-Kinase (PI3K) Enzymatic Assay

The inhibitory activity of the synthesized thiazolo[5,4-b]pyridine analogues against PI3K isoforms was determined using a PI3K enzymatic assay. The specific details of the assay protocol, including substrate concentrations and detection methods, are crucial for accurate IC50 determination and can be found in the referenced literature.[4][5]

Cell Culture and Proliferation Assays

GIST-T1 cancer cells, which are known to have c-KIT mutations, were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. The anti-proliferative activity of the compounds was assessed to determine their effect on cancer cell growth.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by these inhibitors and the general experimental workflows are provided below.

GAK_Signaling_Pathway GAK GAK AP1_AP2 Adaptor Proteins (AP1, AP2) GAK->AP1_AP2 phosphorylates Clathrin Clathrin AP1_AP2->Clathrin recruits CME Clathrin-Mediated Endocytosis Clathrin->CME Isothiazolo_4_3_b_pyridine Isothiazolo[4,3-b]pyridine Inhibitors Isothiazolo_4_3_b_pyridine->GAK inhibits

Caption: GAK Signaling Pathway Inhibition.

cKIT_Signaling_Pathway cKIT c-KIT Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., PI3K, MAPK) cKIT->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Thiazolo_5_4_b_pyridine Thiazolo[5,4-b]pyridine Derivatives Thiazolo_5_4_b_pyridine->cKIT inhibits

Caption: c-KIT Signaling Pathway Inhibition.

PI3K_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt/PKB PIP3->AKT activates Cell_Functions Cell Growth, Survival, Proliferation AKT->Cell_Functions Thiazolo_5_4_b_pyridine Thiazolo[5,4-b]pyridine Derivatives Thiazolo_5_4_b_pyridine->PI3K inhibits

Caption: PI3K Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of Isothiazolopyridine/ Thiazolopyridine Derivatives Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Kinase_Assay->Cell_Culture Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay

Caption: General Experimental Workflow.

References

Comparative Analysis of 3-Chloroisothiazolo[5,4-b]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-Chloroisothiazolo[5,4-b]pyridine derivatives. Due to the limited direct comparative data on this specific scaffold, this analysis is built upon published data for structurally related isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine analogs. The information presented aims to guide the design, synthesis, and evaluation of novel derivatives in this chemical series.

The isothiazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases. The introduction of a chlorine atom at the 3-position can significantly influence the physicochemical properties and biological activity of these compounds, potentially enhancing their potency, selectivity, or metabolic stability. This guide explores the synthesis, potential biological activities, and structure-activity relationships (SAR) of this compound derivatives, drawing parallels from closely related compound series.

Synthetic Strategies for Chloro-Substituted Isothiazolo[5,4-b]pyridines

While direct synthetic routes for a wide range of this compound derivatives are not extensively documented, established methods for the synthesis of chloro-substituted isothiazolopyridines provide a strong foundation. Key intermediates, such as dichloroisothiazolopyridines, offer versatile starting points for the introduction of various functionalities.

A plausible synthetic approach can be extrapolated from the synthesis of related compounds. For instance, the synthesis of 4,6-dichloroisothiazolo[5,4-b]pyridines has been reported, which can serve as key intermediates for further functionalization[1]. A general synthetic pathway could involve the construction of the isothiazolo[5,4-b]pyridine core followed by a chlorination step, or the use of a pre-chlorinated pyridine precursor.

One documented route to a chloro-substituted isothiazolo[5,4-b]pyridine involves the preparation of an ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate, which is then chlorinated to yield ethyl 4-chloro-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate[2]. While this exemplifies a 4-chloro derivative, similar strategies could potentially be adapted for the synthesis of 3-chloro analogs.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of kinases such as c-KIT and PI3K[3][4][5]. For instance, SAR studies on thiazolo[5,4-b]pyridine-based c-KIT inhibitors revealed that substitutions at various positions on the heterocyclic core significantly modulate inhibitory activity[3]. Similarly, isothiazolo[4,5-b]pyridines have been investigated as inhibitors of cyclin G-associated kinase (GAK)[6][7].

Based on these findings, it is hypothesized that this compound derivatives will also exhibit kinase inhibitory activity. The 3-chloro group, being an electron-withdrawing and lipophilic substituent, can influence the molecule's interaction with the kinase active site, potentially through halogen bonding or by altering the overall electronic and steric profile of the compound.

Hypothetical Performance Comparison

The following table presents a hypothetical comparison of this compound derivatives with varying substituents at other positions (R1 and R2). The predicted activity is based on SAR data from related kinase inhibitor series. It is crucial to note that these are predictive values and require experimental validation.

Compound IDR1 SubstituentR2 SubstituentPredicted TargetPredicted IC50 (nM)Predicted Selectivity
3C-A -H4-MorpholinylPI3Kα10 - 50Moderate
3C-B -H4-(4-methylpiperazin-1-yl)PI3Kα/mTOR5 - 25Low
3C-C -CH34-MorpholinylPI3Kα20 - 100Moderate
3C-D -H6-(3-aminophenyl)c-KIT50 - 200High vs. other kinases
3C-E -H6-(3-methoxyphenyl)c-KIT100 - 500Moderate
3C-F -H5-(3,4-dimethoxyphenyl)GAK>1000Inactive (based on[6])

Experimental Protocols

To enable researchers to test the hypotheses presented, detailed protocols for relevant assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro potency of compounds against a specific protein kinase.

Objective: To determine the IC50 value of test compounds against a target kinase.

Materials:

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Target kinase (e.g., PI3Kα, c-KIT).

  • Kinase buffer (composition varies depending on the kinase).

  • ATP solution.

  • Substrate (peptide or protein specific to the kinase).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the target kinase, diluted in kinase buffer, to all wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known dependence on the target kinase).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

To further aid in the conceptualization of the research process and the biological context, the following diagrams are provided.

G General Experimental Workflow for Compound Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization In Vitro Kinase Assay In Vitro Kinase Assay Purification & Characterization->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay SAR Analysis SAR Analysis Cell-Based Proliferation Assay->SAR Analysis ADME/Tox Prediction ADME/Tox Prediction SAR Analysis->ADME/Tox Prediction ADME/Tox Prediction->Compound Design

Caption: A generalized workflow for the design, synthesis, and evaluation of novel kinase inhibitors.

PI3K_Pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/AKT pathway, a common target for isothiazolopyridine-based kinase inhibitors.

References

Comparative Cross-Reactivity Profiling of Isothiazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the isothiazolopyridine and related thiazolopyridine scaffolds. Due to the limited publicly available data on 3-Chloroisothiazolo[5,4-b]pyridine, this guide focuses on well-characterized analogs from the same family. We will primarily feature SGC-GAK-1, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK) with an isothiazolo[4,3-b]pyridine core. Additionally, we will draw comparisons with representative thiazolo[5,4-b]pyridine derivatives that have been developed as inhibitors of c-KIT and Phosphoinositide 3-Kinase (PI3K).

This comparison aims to highlight how scaffold variations and substitutions influence kinase selectivity and off-target effects, a critical consideration in drug development. The data presented is compiled from publicly available research and provides a baseline for understanding the broader potential and challenges of this class of compounds.

Comparative Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for selected compounds, showcasing their potency and selectivity.

Table 1: Primary Target Affinity and Cellular Potency of SGC-GAK-1

CompoundPrimary TargetKd (nM)Cellular IC50 (nM)
SGC-GAK-1GAK1.9110

Data sourced from publicly available information on the Structural Genomics Consortium website.[1]

Table 2: Selectivity Profile of SGC-GAK-1 Against Other Kinases

CompoundOff-Target KinaseKd (nM)Fold Selectivity vs. GAK
SGC-GAK-1RIPK2110>50x
ADCK3190>100x
NLK520>250x

SGC-GAK-1 was profiled against a large panel of kinases and showed high selectivity for GAK. No other kinases were found to bind within a 30-fold affinity of GAK in a KINOMEscan assay at a 1 µM concentration.[1][2]

Table 3: Inhibitory Activity of Representative Thiazolo[5,4-b]pyridine Derivatives

Compound IDPrimary Target(s)IC50 (nM)Notes
19a PI3Kα3.6Also inhibits PI3Kγ (1.8 nM) and PI3Kδ (2.5 nM) with ~10-fold selectivity over PI3Kβ.[3]
6r c-KIT (WT)N/AInhibits imatinib-resistant c-KIT V560G/D816V double mutant (IC50 = 4.77 µM). Kinase panel profiling showed reasonable selectivity.[4][5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the PI3K signaling pathway, a common target for this class of inhibitors, and a general workflow for kinase inhibitor profiling.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates

Caption: The PI3K/AKT signaling pathway, a critical regulator of cell growth and survival, is often dysregulated in cancer.[6]

Kinase_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Acquisition & Analysis Compound Test Compound (e.g., Isothiazolopyridine) Serial_Dilution Serial Dilution Compound->Serial_Dilution Assay_Plate Assay Plate Incubation (Kinase, Substrate, ATP, Compound) Serial_Dilution->Assay_Plate Kinase_Panel Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Assay_Plate Detection Signal Detection (e.g., Luminescence, Fluorescence) Assay_Plate->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Selectivity Profile (Kinome Map) Data_Analysis->Selectivity_Profile

Caption: A generalized experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.

Scaffold_Comparison cluster_GAK GAK Inhibition cluster_cKIT_PI3K c-KIT / PI3K Inhibition cluster_Target User's Target Compound Scaffold Isothiazolo/Thiazolo [5,4-b] Pyridine Core Isothiazolo_4_3_b Isothiazolo[4,3-b]pyridine (e.g., SGC-GAK-1) Scaffold->Isothiazolo_4_3_b Isomer Thiazolo_5_4_b Thiazolo[5,4-b]pyridine (e.g., 6r, 19a) Scaffold->Thiazolo_5_4_b Analog Isothiazolo_5_4_b This compound (Profile Unknown) Scaffold->Isothiazolo_5_4_b Derivative

Caption: Logical relationship between the core scaffold and its derivatives with different kinase targets.

Experimental Protocols

Detailed below are representative protocols for kinase inhibitor profiling. These methods are commonly used to determine the potency and selectivity of compounds like SGC-GAK-1 and other isothiazolopyridine derivatives.

Kinase Profiling using ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction. It is a universal assay suitable for a broad range of kinases.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.

Protocol Outline:

  • Compound Preparation: A test compound is serially diluted in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase of interest.

    • Add 2.5 µL of a mixture containing the appropriate substrate and ATP.

    • Add 1 µL of the diluted test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to DMSO controls. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Chemoproteomics Approach for Target Identification and Selectivity Profiling

Chemoproteomics methods, such as competitive affinity chromatography, identify the protein targets of a small molecule directly from a complex biological sample like a cell lysate.[7][8]

Principle: This approach uses an affinity matrix (e.g., "kinobeads") composed of immobilized, broad-spectrum kinase inhibitors that can bind a large portion of the kinome. The test compound is incubated with a cell lysate, where it will bind to its specific targets. This mixture is then passed over the kinobeads. Kinases that are bound to the test compound will not be captured by the beads and will be found in the flow-through. By comparing the proteins captured by the beads in the presence and absence of the test compound using quantitative mass spectrometry, the specific targets and their binding affinities can be determined.

Protocol Outline:

  • Cell Lysate Preparation: Cultured cells (e.g., HeLa, K562) are harvested and lysed to release the native proteome.[8]

  • Competitive Binding: Aliquots of the cell lysate are incubated with increasing concentrations of the test inhibitor (e.g., 0 nM to 30 µM) for a set period (e.g., 45 minutes at 4°C).

  • Affinity Capture: The inhibitor-treated lysates are then incubated with the kinobeads, allowing kinases not bound by the test compound to be captured.

  • Elution and Digestion: After washing to remove non-specific binders, the captured proteins are eluted from the beads and digested into peptides, for example, using trypsin.

  • Quantitative Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Relative protein abundance across the different inhibitor concentrations is determined.

  • Data Analysis: Dose-dependent binding inhibition curves are generated for each identified kinase, from which apparent dissociation constants (Kd) can be calculated to create a comprehensive selectivity profile.

Conclusion

The isothiazolopyridine and thiazolopyridine scaffolds are versatile starting points for the development of potent kinase inhibitors. As demonstrated by SGC-GAK-1, high selectivity for a specific kinase target is achievable. However, as shown by the thiazolo[5,4-b]pyridine derivatives targeting c-KIT and PI3K, modifications to the core structure can drastically alter the target profile. This underscores the importance of comprehensive cross-reactivity profiling, using methods like the ADP-Glo™ assay or chemoproteomics, early in the drug discovery process. Such profiling is essential to understand the full spectrum of a compound's biological activity, anticipate potential off-target effects, and uncover opportunities for therapeutic repositioning. For novel compounds like this compound, conducting these types of extensive profiling studies would be a critical next step in characterizing its therapeutic potential.

References

Benchmarking Thiazolo[5,4-b]pyridine Derivatives Against Known Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a promising class of heterocyclic compounds, thiazolo[5,4-b]pyridine derivatives, against established anti-cancer drugs, Imatinib and Sunitinib. While specific data for 3-Chloroisothiazolo[5,4-b]pyridine is not publicly available, this guide focuses on a well-characterized derivative from the same structural family, referred to herein as Compound 6r, which has demonstrated potent inhibitory activity against the c-KIT kinase, a key target in various cancers, including gastrointestinal stromal tumors (GIST).[1][2][3][4]

The data presented is collated from preclinical studies and aims to provide an objective benchmark of the therapeutic potential of this novel compound class.

Executive Summary

Thiazolo[5,4-b]pyridine derivative 6r demonstrates significant enzymatic and anti-proliferative activities, comparable and in some instances superior to the established c-KIT inhibitor Imatinib, particularly against resistant mutations.[1] This positions the thiazolo[5,4-b]pyridine scaffold as a promising backbone for the development of next-generation kinase inhibitors.

Data Presentation

Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase

The following table summarizes the half-maximal inhibitory concentration (IC50) of Compound 6r and comparator drugs against wild-type c-KIT and a clinically relevant imatinib-resistant double mutant, c-KIT V560G/D816V.[1]

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6rNot Reported4.77
Imatinib0.2737.93
Sunitinib0.143.98

Lower IC50 values indicate greater potency.

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI50) for Compound 6r and comparator drugs in the GIST-T1 (c-KIT exon 11 mutation) and HMC1.2 (c-KIT V560G and D816V mutations) human cancer cell lines.[1]

Compound/DrugGIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
Compound 6r~0.021.15
Imatinib0.0227.11
SunitinibNot Reported1.06

Lower GI50 values indicate greater anti-proliferative activity.

Experimental Protocols

Radiometric Biochemical Kinase Assay for c-KIT

The enzymatic activity of the compounds against c-KIT was determined using a radiometric biochemical kinase assay.[1]

  • Assay Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

  • Procedure:

    • The c-KIT kinase was incubated with the test compounds at various concentrations.

    • The kinase reaction was initiated by the addition of a substrate and [γ-³²P]ATP.

    • The reaction was allowed to proceed for a specified time at a controlled temperature.

    • The reaction was then stopped, and the radiolabeled substrate was separated from the free radiolabeled ATP.

    • The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.

    • IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cell Viability (Anti-proliferative) Assay

The anti-proliferative activity of the compounds was assessed using a cell-based assay.[1]

  • Cell Lines: GIST-T1 and HMC1.2 cells were used as models for c-KIT dependent cancers.[1]

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5.0 × 10³ for GIST-T1 and 1 × 10⁴ for HMC1.2.[1]

    • The cells were treated with the test compounds at ten different concentrations with 3-fold serial dilutions.[1]

    • After 72 hours of incubation, cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.[1]

    • GI50 values were determined from the resulting dose-response curves.[1]

Mandatory Visualizations

c-KIT Signaling Pathway

c_KIT_Signaling_Pathway cluster_downstream Downstream Signaling Cascades SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor (Inactive Monomer) SCF->cKIT Binding cKIT_dimer c-KIT Dimer (Active) cKIT->cKIT_dimer Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway cKIT_dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway cKIT_dimer->PI3K_AKT STAT JAK-STAT Pathway cKIT_dimer->STAT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: The c-KIT signaling pathway, activated by SCF, leading to cell proliferation and survival.

Experimental Workflow for Compound Evaluation

Experimental_Workflow Compound_Synthesis Thiazolo[5,4-b]pyridine Derivative Synthesis Kinase_Assay c-KIT Enzymatic Assay (Wild-Type & Mutant) Compound_Synthesis->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (72h incubation) Compound_Synthesis->Proliferation_Assay Data_Analysis_IC50 IC50 Calculation Kinase_Assay->Data_Analysis_IC50 Cell_Culture Cancer Cell Line Culture (GIST-T1, HMC1.2) Cell_Culture->Proliferation_Assay Data_Analysis_GI50 GI50 Calculation Proliferation_Assay->Data_Analysis_GI50

Caption: Workflow for the in vitro evaluation of thiazolo[5,4-b]pyridine derivatives.

References

Validating the Binding Mode of Isothiazolo[5,4-b]pyridine Derivatives: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding interactions of a compound is paramount for rational drug design and optimization. This guide provides a comparative analysis of the binding modes of isothiazolo[5,4-b]pyridine derivatives, with a focus on how mutagenesis studies can elucidate these interactions. While specific mutagenesis data for 3-Chloroisothiazolo[5,4-b]pyridine is not extensively available in the public domain, we will draw comparisons from closely related thiazolo[5,4-b]pyridine and isothiazolo[4,5-b]pyridine scaffolds to illustrate the principles and methodologies.

Comparative Binding Affinities of Thiazolo[5,4-b]pyridine Derivatives

The following table summarizes the inhibitory activities of various thiazolo[5,4-b]pyridine derivatives against different kinase targets. This data highlights how substitutions on the core scaffold influence binding affinity, providing a basis for investigating the specific interactions through mutagenesis.

Compound IDTarget KinaseR1 GroupIC50 (µM)Reference
6h c-KIT3-(trifluoromethyl)phenyl9.87[1]
6r c-KIT(details in source)4.77[1]
Imatinib c-KIT->10 (mutant)[1]
19a PI3Kα2,4-difluorophenyl sulfonamide0.0036[2][3]
19b PI3Kα2-chloro-4-fluorophenyl sulfonamide0.0046[3]
19c PI3Kα5-chlorothiophene-2-sulfonamide0.0080[3]

Elucidating Binding Modes through Mutagenesis: A Methodological Overview

Site-directed mutagenesis is a powerful technique to validate predicted binding modes from molecular docking studies. By systematically replacing key amino acid residues in the target protein's binding pocket, researchers can assess the impact of each residue on ligand binding. A significant change in binding affinity (e.g., an increase in IC50 or Kd) upon mutation indicates a critical role for that residue in the interaction.

Experimental Workflow for Mutagenesis-Based Binding Mode Validation

G cluster_0 Computational Modeling cluster_1 Mutagenesis cluster_2 Biochemical Assays cluster_3 Validation a Molecular Docking of This compound b Identification of Key Interacting Residues a->b c Site-Directed Mutagenesis of Target Protein b->c d Expression and Purification of Wild-Type and Mutant Proteins c->d e In Vitro Kinase Assay (e.g., ADP-Glo) d->e f Determination of IC50/Kd for Wild-Type and Mutants e->f g Comparison of Binding Affinities f->g h Validation of Predicted Binding Mode g->h G cluster_0 Kinase Inhibition by Isothiazolopyridine Isothiazolopyridine Isothiazolopyridine Kinase_ATP_Pocket ATP Binding Pocket (e.g., c-KIT, PI3K) Isothiazolopyridine->Kinase_ATP_Pocket Binds to Key_Residues Key Residues (e.g., Hinge Region) Kinase_ATP_Pocket->Key_Residues Contains ATP ATP ATP->Kinase_ATP_Pocket Competes with

References

A Comparative Guide to the Synthetic Routes for 3-Chloroisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisothiazolo[5,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules, and it serves as a key building block for the synthesis of more complex chemical entities. The development of efficient and scalable synthetic routes to this compound is crucial for enabling its broader application in research and development. This guide provides a comparative analysis of two plausible synthetic pathways to this compound, based on established methodologies for the synthesis of analogous heterocyclic systems. The comparison focuses on key metrics such as the number of synthetic steps, estimated overall yields, and the nature of the starting materials and reagents.

Proposed Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are proposed and compared. Both routes commence from readily available pyridine derivatives and involve the construction of the isothiazole ring onto the pyridine core.

Route A: Synthesis via a 3-Hydroxyisothiazolo[5,4-b]pyridine Intermediate

This pathway begins with the commercially available 2-chloro-3-cyanopyridine and proceeds through a 3-hydroxyisothiazolo[5,4-b]pyridine intermediate, which is subsequently chlorinated to yield the final product.

Route A start 2-Chloro-3-cyanopyridine step1 2-Chloro-3-pyridinecarboxamide start->step1 H2SO4, H2O step2 2-Mercapto-3-pyridinecarboxamide step1->step2 NaSH step3 3-Hydroxyisothiazolo[5,4-b]pyridine step2->step3 Oxidation (e.g., I2, K3[Fe(CN)6]) end This compound step3->end POCl3 or SOCl2

Caption: Synthetic pathway for Route A.

Route B: Synthesis via a 3-Aminoisothiazolo[5,4-b]pyridine Intermediate

This alternative route starts from 2-amino-3-cyanopyridine and proceeds through a 3-aminoisothiazolo[5,4-b]pyridine intermediate. The final step involves a Sandmeyer reaction to introduce the chlorine atom.

Route B start_b 2-Amino-3-cyanopyridine step1_b 2-Amino-3-thiocarbamoylpyridine start_b->step1_b H2S, Pyridine step2_b 3-Aminoisothiazolo[5,4-b]pyridine step1_b->step2_b Oxidative Cyclization end_b This compound step2_b->end_b 1. NaNO2, HCl 2. CuCl

Caption: Synthetic pathway for Route B.

Comparison of Synthetic Routes

The two proposed routes are compared based on several key synthetic parameters in the table below. The yields are estimated based on analogous reactions reported in the literature.

ParameterRoute ARoute B
Starting Material 2-Chloro-3-cyanopyridine2-Amino-3-cyanopyridine
Number of Steps 43
Estimated Overall Yield 30-40%40-50%
Key Intermediates 2-Mercapto-3-pyridinecarboxamide, 3-Hydroxyisothiazolo[5,4-b]pyridine2-Amino-3-thiocarbamoylpyridine, 3-Aminoisothiazolo[5,4-b]pyridine
Key Reactions Thiolation, Oxidative Cyclization, ChlorinationThioamidation, Oxidative Cyclization, Sandmeyer Reaction
Reagent Considerations Use of corrosive POCl3 or SOCl2.Use of potentially hazardous H2S and diazonium salts.

Experimental Protocols

The following are adapted experimental protocols for the key steps in each proposed synthetic route, based on procedures for similar transformations found in the literature.

Route A: Key Experimental Protocols

Step A.1: Synthesis of 2-Chloro-3-pyridinecarboxamide from 2-Chloro-3-cyanopyridine

  • 2-Chloro-3-cyanopyridine is added to concentrated sulfuric acid at a controlled temperature. The mixture is then heated to promote hydrolysis of the nitrile to the primary amide. After completion of the reaction, the mixture is carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

Step A.2: Synthesis of 2-Mercapto-3-pyridinecarboxamide from 2-Chloro-3-pyridinecarboxamide

  • 2-Chloro-3-pyridinecarboxamide is dissolved in a suitable solvent such as ethanol. An aqueous solution of sodium hydrosulfide (NaSH) is then added, and the mixture is heated at reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification. The solid is collected by filtration, washed, and dried.

Step A.3: Synthesis of 3-Hydroxyisothiazolo[5,4-b]pyridine from 2-Mercapto-3-pyridinecarboxamide

  • 2-Mercapto-3-pyridinecarboxamide is suspended in an appropriate solvent, and an oxidizing agent such as iodine or potassium ferricyanide is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The product is then isolated by filtration or extraction after quenching the excess oxidant.

Step A.4: Synthesis of this compound from 3-Hydroxyisothiazolo[5,4-b]pyridine

  • 3-Hydroxyisothiazolo[5,4-b]pyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often with a catalytic amount of DMF. The reaction mixture is heated to drive the conversion. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice-water. The product is then extracted with an organic solvent and purified by chromatography.

Route B: Key Experimental Protocols

Step B.1: Synthesis of 2-Amino-3-thiocarbamoylpyridine from 2-Amino-3-cyanopyridine

  • 2-Amino-3-cyanopyridine is dissolved in a mixture of pyridine and triethylamine. Hydrogen sulfide gas is then bubbled through the solution at a controlled temperature. The reaction is monitored by TLC. Once the reaction is complete, the solvent is removed under reduced pressure, and the crude thioamide is purified by recrystallization.

Step B.2: Synthesis of 3-Aminoisothiazolo[5,4-b]pyridine from 2-Amino-3-thiocarbamoylpyridine

  • The 2-amino-3-thiocarbamoylpyridine is dissolved in a suitable solvent, and an oxidizing agent is added. The reaction mixture is stirred at room temperature to effect the oxidative cyclization. The product is isolated by filtration and purified by recrystallization.

Step B.3: Synthesis of this compound from 3-Aminoisothiazolo[5,4-b]pyridine (Sandmeyer Reaction)

  • 3-Aminoisothiazolo[5,4-b]pyridine is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) chloride in hydrochloric acid at an elevated temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

Both proposed synthetic routes to this compound offer viable pathways to the target molecule. Route B appears to be more efficient with fewer steps and a potentially higher overall yield. However, the choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scalability of the reactions, and the safety considerations associated with the reagents used in each step. Route A, while longer, may be preferable if the handling of hydrogen sulfide and diazonium salts in Route B is a concern. Further optimization of the reaction conditions for each step would be necessary to maximize the yields and purity of the final product.

A Comparative Analysis of Isothiazolopyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This publication is intended for researchers, scientists, and drug development professionals, this guide summarizes the performance of isothiazolopyridine derivatives in key biological assays, details the experimental protocols, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of selected isothiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine derivatives.

Anticancer Activity of Isothiazolo[5,4-b]pyridine Derivatives
Compound IDStructureCell LineAssayEndpointValue (µM)Reference
Derivative A Isothiazolo[5,4-b]pyridine with a 2-hydroxypropylene spacer and a tertiary amineVariousNot SpecifiedGI50~20[1]
Derivative B Isothiazolo[5,4-b]pyridine with a methylene spacer and a tertiary amineVariousNot SpecifiedGI50>20[1]
6r Thiazolo[5,4-b]pyridine derivativeGIST-T1ProliferationGI50<0.02[2]
Imatinib (Reference) -GIST-T1ProliferationGI500.02[2]
7h Thiazolo[5,4-b]pyridine derivativeHMC1.2 (c-KIT V560G/D816V)ProliferationGI501.15[2]
Imatinib (Reference) -HMC1.2 (c-KIT V560G/D816V)ProliferationGI50>10[2]
Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives
Compound IDStructureMicroorganismAssayEndpointValue (µg/mL)Reference
Compound IV 2-(4-chlorophenyl)-5,7-dimethyl-thiazolo[4,5-b]pyridin-3-amineCandida albicansMicrodilutionMIC12.5[3]
Compound V 2-(4-methoxyphenyl)-5,7-dimethyl-thiazolo[4,5-b]pyridin-3-amineCandida albicansMicrodilutionMIC25[3]
Compound VI 5,7-dimethyl-2-(4-nitrophenyl)-thiazolo[4,5-b]pyridin-3-amineCandida albicansMicrodilutionMIC50[3]
Compound VII 2-(4-bromophenyl)-5,7-dimethyl-thiazolo[4,5-b]pyridin-3-amineCandida albicansMicrodilutionMIC12.5[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The isothiazolopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The isothiazolopyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or 28-30°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Generic Kinase Inhibitor Signaling Pathway

Isothiazolopyridine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a generic signaling pathway often targeted by such inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., PI3K, RAF) Receptor->Kinase1 Activation Kinase2 Downstream Kinase (e.g., AKT, MEK) Kinase1->Kinase2 Kinase3 Effector Kinase (e.g., mTOR, ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Isothiazolopyridine Isothiazolopyridine Inhibitor Isothiazolopyridine->Kinase1 Isothiazolopyridine->Kinase2 Isothiazolopyridine->Kinase3 GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Generic kinase signaling pathway and points of inhibition.

Experimental Workflow for MTT Assay

The following diagram outlines the key steps in the MTT assay for determining the cytotoxic effects of isothiazolopyridine derivatives.

MTT_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 AddCompound Add Isothiazolopyridine derivatives Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilizing agent Incubate3->Solubilize ReadAbsorbance Measure absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate GI50/IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow of the MTT cell viability assay.

References

Confirming the Structure of 3-Chloroisothiazolo[5,4-b]pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel heterocyclic compounds such as 3-Chloroisothiazolo[5,4-b]pyridine, a multi-faceted analytical approach is essential to ensure the correct structural assignment. This guide provides a comparative overview of key analytical techniques, with a focus on X-ray crystallography as the gold standard, supplemented by spectroscopic methods.

While a specific crystal structure for this compound is not publicly available, we will draw comparisons with the closely related analogue, 3,6-dibromo-isothiazolo[4,5-b]pyridine, for which crystallographic data has been published.[1] This allows for a robust discussion of the expected structural features and the synergistic role of various analytical methods in their confirmation.

Data Presentation: A Comparative Summary

The following table summarizes the expected and comparative data from key analytical techniques for the structural elucidation of this compound and its analogues.

Analytical Technique Parameter Expected/Comparative Data for Isothiazolo[5,4-b]pyridine Derivatives Key Insights
Single-Crystal X-ray Crystallography Crystal SystemMonoclinic (based on 3,6-dibromo-isothiazolo[4,5-b]pyridine)Provides fundamental information about the crystal packing.
Space GroupP2₁/c (based on 3,6-dibromo-isothiazolo[4,5-b]pyridine)Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å)a ≈ 8-10, b ≈ 7-9, c ≈ 10-12, β ≈ 95-105° (estimated based on analogues)Precise measurements of the unit cell that contains the molecule.
Bond Lengths (Å) & Angles (°)Provides definitive measurements of all covalent bonds and angles within the molecule. For example, C-Cl, C-S, S-N, N-C, and C-C bond lengths, and the geometry of the fused ring system.Unambiguously confirms the connectivity of atoms and the overall molecular geometry.
¹H NMR Spectroscopy Chemical Shift (δ, ppm)Aromatic protons on the pyridine ring are expected in the range of δ 7.0-9.0 ppm.The number of signals, their splitting patterns (multiplicity), and coupling constants reveal the number and connectivity of protons.
Coupling Constants (J, Hz)Ortho, meta, and para couplings will be observed, providing information on the relative positions of substituents on the pyridine ring.Helps in assigning specific protons to their positions in the molecule.
¹³C NMR Spectroscopy Chemical Shift (δ, ppm)Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon bearing the chlorine atom will be shifted downfield.The number of signals indicates the number of unique carbon atoms, confirming the molecular symmetry.
High-Resolution Mass Spectrometry (HRMS) m/zThe exact mass of the molecular ion [M+H]⁺ would be measured with high precision (e.g., calculated for C₆H₃ClN₂S: 170.9756).Confirms the elemental composition and molecular formula of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural data. Below are outlines of the key experimental protocols.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated, and a series of diffraction images are collected.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid often added to promote ionization.

  • Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates gas-phase ions.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion. This experimental mass is then compared to the calculated mass for the proposed molecular formula.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a novel compound like this compound, highlighting the interplay between different analytical techniques.

Workflow for Structural Confirmation of this compound cluster_spectroscopic Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Proposed_Structure Proposed Structure NMR->Proposed_Structure Connectivity & Environment MS->Proposed_Structure Molecular Formula Xray Single-Crystal X-ray Crystallography Proposed_Structure->Xray Final Confirmation Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure Unambiguous 3D Structure

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.